Epiequisetin
Description
Properties
IUPAC Name |
(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBPPQLRODXET-YPFNAWONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Epiequisetin from Marine Fungus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Epiequisetin, a bioactive tetramic acid derivative sourced from the marine sponge-associated fungus, Fusarium equiseti SCSIO 41019. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly prostate cancer, making it a compound of interest for further drug development. This document outlines the detailed experimental protocols for its isolation, purification, and characterization, and presents key quantitative and spectroscopic data in a structured format.
Overview of this compound
This compound is a natural product that has been shown to regulate cell proliferation, apoptosis, and migration in cancer cells.[1] Its mechanism of action involves the induction of apoptosis through the activation of the Death Receptor 5 (DR5) signaling pathway and the inhibition of cell migration via suppression of the PI3K/Akt/β-catenin/cadherin signaling pathway.[1]
Isolation and Purification Protocol
The following protocol details the steps for the isolation and purification of this compound from the fermentation broth of Fusarium equiseti SCSIO 41019.
Fungal Fermentation
A large-scale fermentation of Fusarium equiseti is the initial step to produce a sufficient quantity of this compound.
Experimental Protocol:
-
Inoculum Preparation: A pure culture of Fusaurus equiseti SCSIO 41019 is inoculated into a seed medium (e.g., Potato Dextrose Broth) and incubated for 3-5 days at 28°C on a rotary shaker.
-
Large-Scale Fermentation: The seed culture is then transferred to a larger fermentation vessel containing a suitable production medium (e.g., a rice-based solid medium or a liquid medium such as Czapek-Dox broth).
-
Incubation: The fermentation is carried out for 14-21 days under static conditions or with intermittent shaking at 28°C to allow for the optimal production of secondary metabolites, including this compound.
Extraction of Bioactive Compounds
Following fermentation, the fungal biomass and culture broth are extracted to isolate the crude mixture of secondary metabolites.
Experimental Protocol:
-
Harvesting: The fungal mycelia and the fermentation broth are separated by filtration.
-
Mycelial Extraction: The mycelia are dried and then extracted exhaustively with a polar organic solvent such as methanol or ethyl acetate at room temperature.
-
Broth Extraction: The culture filtrate is partitioned with an immiscible organic solvent, typically ethyl acetate, to extract the remaining soluble metabolites.
-
Concentration: The organic extracts from both the mycelia and broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.
Experimental Protocol:
-
Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica gel column. A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used for elution.
-
Sephadex LH-20 Chromatography: Fractions showing bioactivity or containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size and polarity.
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semi-preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water. Fractions are monitored by UV detection and collected.
Quantitative Data
The following tables summarize the key quantitative data related to the isolation and characterization of this compound.
Table 1: Purification Summary
| Purification Step | Elution Solvents/Gradient | Yield (mg) |
| Crude Extract | - | Data not available |
| VLC Fraction | n-Hexane/Ethyl Acetate gradient | Data not available |
| Sephadex LH-20 Fraction | Methanol | Data not available |
| Semi-preparative HPLC | Methanol/Water gradient | Data not available |
Table 2: Spectroscopic Data for 5'-Epiequisetin
| Spectroscopic Method | Key Data |
| ¹H NMR | Data not available in searched results |
| ¹³C NMR | Data not available in searched results |
| HR-ESI-MS | Data not available in searched results |
Note: Specific yield and complete spectroscopic data were not available in the searched public literature. Researchers should refer to the primary publication by Chen et al., 2019 for these specific details.
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow for isolating this compound and the signaling pathways it affects.
Caption: Experimental workflow for the isolation of this compound.
Caption: Signaling pathways affected by this compound.
Conclusion
This guide provides a foundational protocol for the isolation of this compound from the marine fungus Fusarium equiseti. The detailed methodologies and structured data serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery. Further investigation is warranted to fully elucidate the therapeutic potential of this promising bioactive compound. The provided diagrams offer a clear visual representation of the isolation workflow and the compound's mechanism of action at a cellular level.
References
An In-depth Technical Guide to the Epiequisetin Biosynthetic Pathway in Fusarium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiequisetin, a stereoisomer of the mycotoxin equisetin, is a fungal secondary metabolite belonging to the class of acyl-tetramic acids. Produced by various species of the genus Fusarium, these compounds exhibit a range of biological activities, including phytotoxicity and inhibition of HIV-1 integrase.[1][2] The intricate chemical structure of this compound, featuring a decalin ring system fused to an N-methyl-serine-derived tetramic acid moiety, is assembled through a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, key enzymatic players, and proposed molecular mechanisms. It is intended to serve as a resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.
The this compound Biosynthetic Gene Cluster (eqx)
The biosynthesis of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the eqx cluster. First identified in Fusarium heterosporum, this cluster is conserved across other Fusarium species, including F. fujikuroi and Fusarium sp. FN080326.[3][4][5] The core of this cluster is a hybrid gene encoding a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS). The organization of the eqx gene cluster in F. heterosporum and its conservation in other Fusarium species are depicted below.
| Gene | Proposed Function | Homolog in F. fujikuroi |
| eqxS | PKS-NRPS hybrid | FFUJ_02219 |
| eqxC | Enoyl reductase | FFUJ_02220 |
| fsa2 | Diels-Alderase | FFUJ_02218 |
| eqxD | N-methyltransferase | Absent |
| ... | Other tailoring enzymes | ... |
Caption: Organization of the equisetin (eqx) biosynthetic gene cluster in Fusarium heterosporum and corresponding homologs in Fusarium fujikuroi. The absence of the eqxD homolog in F. fujikuroi is noteworthy.
The Core Biosynthetic Machinery
The assembly of the this compound scaffold is a multi-step process involving a hybrid PKS-NRPS enzyme, an enoyl reductase, and a Diels-Alderase. The precursor molecules for this pathway are L-serine and malonyl-CoA.
The PKS-NRPS Hybrid Enzyme (EqxS)
The central enzyme in the pathway is a large, multidomain PKS-NRPS hybrid protein, EqxS. This enzyme is responsible for the iterative synthesis of the polyketide chain and its subsequent linkage to an amino acid.
-
Polyketide Synthesis: The PKS portion of EqxS catalyzes the iterative condensation of eight malonyl-CoA extender units to an acetyl-CoA starter unit, forming a 16-carbon polyketide chain. This process involves multiple domains within the PKS module, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP).
-
Non-Ribosomal Peptide Synthesis: The NRPS module of EqxS is responsible for the incorporation of L-serine. This module contains an adenylation (A) domain for amino acid activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for tethering the activated amino acid, and a condensation (C) domain for peptide bond formation.
-
Hybrid Assembly: The fully elongated polyketide chain is transferred from the PKS module to the NRPS-bound L-serine, forming a polyketide-amino acid intermediate.
The Enoyl Reductase (EqxC)
The enoyl reductase, EqxC, is a trans-acting enzyme that works in conjunction with the PKS-NRPS hybrid. It is proposed to be involved in the reduction of the growing polyketide chain during its synthesis on the EqxS enzyme.
The Diels-Alderase (Fsa2)
A key step in the formation of the characteristic decalin ring system of this compound is an intramolecular Diels-Alder reaction. This cycloaddition is catalyzed by a dedicated enzyme, Fsa2. The enzyme displays stereoselectivity, which is crucial in determining the final stereochemistry of the decalin core.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for equisetin, and by extension this compound, is a coordinated series of enzymatic reactions. The stereochemical difference between equisetin and this compound likely arises from the action of specific tailoring enzymes or the inherent stereoselectivity of the core enzymes.
Caption: Proposed biosynthetic pathway for equisetin and this compound in Fusarium.
Quantitative Data
While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available, some quantitative information regarding the biological activity of the related compound, equisetin, has been reported. This data provides context for the potential applications of these molecules.
| Organism | Assay | EC50 / MIC (µg/mL) | Reference |
| Botrytis cinerea | Antifungal | 10.7 | |
| Fusarium graminearum | Antifungal | 12.9 | |
| Sclerotinia sclerotiorum | Antifungal | 17.1 | |
| Rhizoctonia solani | Antifungal | 21.0 | |
| Xanthomonas oryzae pv. oryzicola | Antibacterial | 4 | |
| Xanthomonas oryzae pv. oryzae | Antibacterial | 8 | |
| Pseudomonas solanacearum | Antibacterial | 16 |
Experimental Protocols
Heterologous Expression and Purification of Fsa2 Diels-Alderase
This protocol describes the expression of the fsa2 gene in E. coli and subsequent purification of the recombinant protein.
Gene Cloning and Vector Construction:
-
The fsa2 gene is synthesized and cloned into the pET-28a expression vector at the NdeI and XhoI restriction sites.
-
The resulting recombinant plasmid is transformed into E. coli BL21 (DE3) cells.
Protein Expression:
-
A culture of the E. coli transformant is grown in Luria-Bertani (LB) medium containing 50 µg/mL kanamycin at 37°C with shaking at 250 rpm until the cell density reaches an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
The culture is further incubated for 40 hours at 16°C.
Protein Purification:
-
Cells are harvested by centrifugation at 5,000 rpm for 20 minutes at 4°C.
-
The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10% glycerol, pH 7.0).
-
Cells are disrupted by ultra-pressure continuous flow cell disruption.
-
The soluble fraction is collected and subjected to purification using a HisTrap FF column (GE Healthcare).
-
The desired protein fractions, as determined by SDS-PAGE, are concentrated and desalted using a PD-10 Desalting Column (GE Healthcare).
-
Protein concentration is determined by the Bradford assay using bovine serum albumin (BSA) as a standard.
Caption: Experimental workflow for Fsa2 expression and purification.
In Vitro Enzymatic Assay of Fsa2
This assay is used to determine the activity and kinetics of the purified Fsa2 enzyme.
Reaction Setup:
-
The assay is conducted at 30°C in a 100 µL reaction mixture.
-
The reaction buffer is 50 mM Tris-HCl (pH 7.0).
-
The substrate (the linear polyene precursor to equisetin) is added to a final concentration of 200 µM.
-
The reaction is initiated by the addition of purified Fsa2 enzyme to a final concentration of 5 µM.
Reaction Quenching and Analysis:
-
After 20 minutes of incubation, the reaction is quenched by adding a twofold volume of methanol.
-
The mixture is centrifuged to pellet any precipitate.
-
The supernatant is subjected to HPLC or HPLC-ESI-MS analysis to detect and quantify the product, equisetin.
Kinetic Analysis:
-
For kinetic analysis, the assay is performed with varying substrate concentrations.
-
The initial reaction rates are measured and fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat).
References
- 1. Total synthesis of the Fusarium toxin equisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of enniatins production by Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equisetin biosynthesis in Fusarium heterosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Epiequisetin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Epiequisetin, a known fungal metabolite. While specific, detailed datasets from primary literature are not publicly available, this document outlines the expected data presentation, standard experimental protocols for its acquisition, and a logical workflow for its analysis.
¹H and ¹³C NMR Spectroscopic Data
Precise ¹H and ¹³C NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are essential for its unambiguous structural confirmation and for quality control in synthetic and drug development applications. This information is typically reported in peer-reviewed publications detailing the isolation and structure elucidation of the natural product. The primary sources for this information are likely the publications by Singh, S.B. et al. and Wheeler, M.H. et al., who have extensively studied this compound. However, the full spectroscopic data was not available in the public domain at the time of this compilation.
For illustrative purposes and to serve as a template for researchers, the anticipated data structure is presented in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) | DEPT | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR data for a natural product like this compound involves a standardized set of experimental procedures. The following is a detailed methodology representative of what would be employed for such an analysis.
Sample Preparation:
-
A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5-0.7 mL.
-
The choice of solvent is critical and is often determined by the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shift scale.
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
A standard one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, integrations (relative number of protons), and coupling constants of the proton signals.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to obtain singlet signals for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, providing information about the stereochemistry and three-dimensional structure of the molecule.
-
Logical Workflow for Structure Elucidation
Mass Spectrometry Analysis of Epiequisetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiequisetin is a fungal secondary metabolite produced by species of the Fusarium genus, notably Fusarium equiseti.[1][2][3] As a member of the tetramic acid family of natural products, it has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is a stereoisomer of Equisetin. This compound has been identified as an inhibitor of HIV-1 integrase and has demonstrated potent cytotoxic effects against various cancer cell lines, including prostate cancer.[1][2] This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound, including its physicochemical properties, proposed fragmentation patterns, experimental protocols for analysis, and its influence on key cellular signaling pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 373.48 g/mol | --INVALID-LINK-- |
| Exact Mass | 373.2253 g/mol | --INVALID-LINK-- |
| Chemical Class | Tetramic Acid | |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | General knowledge for similar compounds |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of this compound in complex matrices.
Proposed Fragmentation Pattern
While a publicly available, experimentally determined MS/MS spectrum for this compound is not readily accessible, a likely fragmentation pattern can be proposed based on the known fragmentation of its stereoisomer, Equisetin, and general principles of mass spectrometry. The tetramic acid core and the decalin ring system are expected to be the primary sites of fragmentation.
Upon electrospray ionization (ESI) in positive ion mode, this compound will readily form the protonated molecule [M+H]⁺ at m/z 374.2. Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic product ions.
Disclaimer: The following fragmentation pathway is inferred from the analysis of its stereoisomer, Equisetin, and fundamental mass spectrometry principles. The exact fragmentation of this compound may vary.
A plausible fragmentation scheme involves the cleavage of the bond between the tetramic acid moiety and the decalin ring system, as well as fragmentation within the decalin ring itself.
Caption: Proposed Fragmentation of this compound in MS/MS.
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound and other fungal tetramic acids. Optimization will be required for specific instrumentation and sample matrices.
Sample Preparation: Fungal Culture Extraction
Caption: Workflow for Fungal Culture Sample Preparation.
Detailed Protocol:
-
Extraction: Lyophilize the fungal mycelia and culture broth. Extract the dried material with a suitable organic solvent such as ethyl acetate or methanol three times with sonication.
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 374.2 |
| Product Ions (m/z) | To be determined experimentally; monitor proposed fragments |
| Collision Energy | Optimize for the specific instrument to achieve optimal fragmentation |
Quantitative Data
This compound has demonstrated significant cytotoxic activity against various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.
| Cell Line | Description | IC50 (µM) |
| PC-3 | Prostate Cancer (androgen-independent) | 4.43 ± 0.24 |
| DU145 | Prostate Cancer (androgen-independent) | 7.28 ± 0.51 |
| 22Rv1 | Prostate Cancer (androgen-sensitive) | 6.11 ± 0.43 |
| LNCaP | Prostate Cancer (androgen-sensitive) | 11.45 ± 0.89 |
| WPMY-1 | Normal Prostatic Myofibroblast | >20 |
Signaling Pathway Analysis
Recent research has elucidated the molecular mechanisms by which this compound exerts its anti-cancer effects, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of PI3K/Akt and β-catenin/Cadherin Signaling
This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation. Furthermore, it downregulates the expression of β-catenin and alters cadherin levels, which are crucial for cell adhesion and migration.
Caption: this compound's Inhibition of Pro-survival Pathways.
Activation of the DR5 Signaling Pathway
In addition to its inhibitory effects, this compound can induce apoptosis in cancer cells by activating the Death Receptor 5 (DR5) signaling pathway. This leads to the activation of downstream caspases and the execution of programmed cell death.
Caption: this compound's Activation of the Apoptotic Pathway.
Conclusion
This technical guide provides a detailed overview of the mass spectrometry analysis of this compound, a fungal metabolite with significant therapeutic potential. The information presented, including its physicochemical properties, a proposed fragmentation pattern, standardized experimental protocols, quantitative data on its biological activity, and its effects on key cellular signaling pathways, serves as a valuable resource for researchers in natural product chemistry, analytical chemistry, and drug discovery. Further research is warranted to definitively elucidate the fragmentation pattern of this compound and to develop and validate specific quantitative methods for its analysis in various biological matrices.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo [frontiersin.org]
- 3. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiequisetin: A Technical Guide for Researchers
An In-depth Examination of the Fungal Metabolite Epiequisetin: From Molecular Characteristics to Biological Activity
This technical guide provides a comprehensive overview of this compound, a fungal metabolite with notable biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical properties, and mechanisms of action, and provides detailed experimental protocols for its study.
Chemical and Physical Properties
This compound, an epimer of equisetin, is a tetramic acid derivative isolated from fungi of the Fusarium genus. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 255377-45-8 | [1][2] |
| Molecular Formula | C₂₂H₃₁NO₄ | [1][3] |
| Molecular Weight | 373.48 g/mol | |
| Appearance | Light tan to tan solid | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |
| Storage | -20°C |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, primarily as an anti-cancer agent and an inhibitor of HIV-1 integrase.
Anti-Prostate Cancer Activity
This compound exhibits potent cytotoxic effects against various prostate cancer cell lines. Its mechanism of action involves the induction of apoptosis, inhibition of cell migration, and cell cycle arrest through the modulation of key signaling pathways.
2.1.1. Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of this compound against several human prostate cancer cell lines are presented below.
| Cell Line | IC₅₀ (µM) |
| LNCaP | Not specified |
| 22Rv1 | Not specified |
| DU145 | Not specified |
| PC-3 | 4.43 ± 0.24 |
2.1.2. Signaling Pathways
This compound's anti-cancer effects are mediated through the following signaling pathways:
-
DR5 Signaling Pathway: this compound induces apoptosis by upregulating the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and caspase-3.
-
PI3K/Akt Signaling Pathway: This pathway is involved in the this compound-induced G1 phase cell cycle arrest, thereby inhibiting cell proliferation.
-
β-catenin/Cadherin Signaling Pathway: this compound inhibits the migration of prostate cancer cells by impacting the expression of β-catenin and cadherins.
Figure 1: Signaling pathways modulated by this compound in prostate cancer cells.
HIV-1 Integrase Inhibition
This compound is an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. It targets the 3'-end processing and strand transfer activities of the enzyme.
Phytotoxicity
This compound exhibits phytotoxic properties, inhibiting the germination of various seeds and the growth of young seedlings.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biological activities of this compound.
Isolation and Purification of this compound from Fusarium equiseti
Figure 2: General workflow for the isolation and purification of this compound.
Protocol:
-
Fungal Culture: Cultivate Fusarium equiseti in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions.
-
Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Chromatographic Separation:
-
Subject the crude extract to Vacuum Liquid Chromatography (VLC) for initial fractionation.
-
Further purify the active fractions using Gel Permeation Chromatography on a Sephadex LH-20 column.
-
The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) can be quantified.
Cell Migration Assay (Wound Healing Assay)
Protocol:
-
Monolayer Formation: Grow cells to confluence in a 6-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add a fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.
Western Blot Analysis
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., DR5, Caspase-3, p-Akt, Akt, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HIV-1 Integrase Inhibition Assay
Protocol:
-
Assay Principle: This assay measures the 3'-end processing and strand transfer activities of recombinant HIV-1 integrase using specific oligonucleotide substrates.
-
Reaction Setup:
-
Incubate recombinant HIV-1 integrase with a labeled (e.g., biotinylated) donor DNA substrate in the presence of various concentrations of this compound.
-
Initiate the strand transfer reaction by adding a target DNA substrate.
-
-
Detection: The inhibition of integrase activity can be quantified using various methods, such as ELISA-based detection of incorporated substrates or fluorescence-based assays.
Phytotoxicity Assay (Seed Germination Inhibition)
Protocol:
-
Seed Selection: Choose seeds of sensitive plant species (e.g., lettuce, radish).
-
Treatment: Place seeds on filter paper in petri dishes and moisten with different concentrations of this compound solution. A water control should be included.
-
Incubation: Incubate the petri dishes in a controlled environment (temperature and light).
-
Assessment: After a defined period (e.g., 72 hours), measure the germination percentage and the root and shoot length of the seedlings. The inhibitory effect of this compound is calculated relative to the control.
Conclusion
This compound is a promising natural product with significant potential in drug discovery, particularly in the fields of oncology and virology. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic applications of this fascinating fungal metabolite. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule HIV-1 integrase inhibitor-binding site - PMC [pmc.ncbi.nlm.nih.gov]
Epiequisetin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant anti-cancer properties, particularly against prostate cancer. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. The core activities of this compound involve the induction of G1 phase cell cycle arrest, activation of the extrinsic apoptosis pathway via Death Receptor 5 (DR5), and modulation of key signaling pathways including PI3K/Akt and β-catenin/cadherin. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate these mechanisms, and provides visual representations of the involved signaling cascades.
Cytotoxicity and Anti-Proliferative Effects
This compound exhibits selective cytotoxicity against various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, with the most significant effect observed in PC-3 cells.[1][2][3]
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
| PC-3 | 4.43 ± 0.24 | 4.55 |
| DU145 | Not explicitly stated, but higher than PC-3 | 1.64 |
| 22Rv1 | Not explicitly stated, but higher than PC-3 | 1.38 |
| LNCaP | Not explicitly stated, but higher than PC-3 | 0.57 |
The Selectivity Index (SI) was calculated relative to the normal prostatic cell line WPMY-1, with a higher value indicating greater selectivity for cancer cells.[1][3]
The anti-proliferative activity of this compound is further substantiated by its ability to inhibit clonal colony formation in PC-3 cells.
Induction of Cell Cycle Arrest
This compound has been shown to impede the progression of the cell cycle in prostate cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to a significant accumulation of cells in the G1 phase, thereby preventing their entry into the S phase and subsequent cell division. This G1 phase arrest is a critical component of its anti-proliferative mechanism.
Apoptosis Induction via the DR5 Signaling Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, in prostate cancer cells. The primary mechanism for this is the activation of the extrinsic apoptosis pathway through the upregulation of Death Receptor 5 (DR5).
The key molecular events in this compound-induced apoptosis include:
-
Upregulation of DR5: this compound increases the expression of DR5, a cell surface receptor that, upon activation, initiates the apoptotic cascade.
-
Activation of Caspases: The engagement of DR5 leads to the activation of initiator caspase-8 and executioner caspase-3. This compound treatment results in an increased level of cleaved-caspase 3, the active form of the enzyme.
-
Downregulation of Survivin: this compound also downregulates the expression of survivin, an inhibitor of apoptosis protein (IAP) family member that is often overexpressed in cancer cells.
The critical role of DR5 in this process was confirmed through siRNA-mediated gene silencing. When DR5 was knocked down in PC-3 cells, the proportion of apoptotic cells induced by this compound was markedly reduced.
Modulation of Key Signaling Pathways
This compound's anti-cancer effects are mediated through the modulation of several critical intracellular signaling pathways that govern cell proliferation, survival, and migration.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer. This compound effectively suppresses this pathway in prostate cancer cells. In vitro studies have demonstrated that this compound reduces the protein expression of both PI3K and Akt, and importantly, inhibits the phosphorylation of Akt at Ser473, which is crucial for its activation. This inhibition of the PI3K/Akt signaling cascade is a key mechanism underlying this compound's ability to induce G1 cell cycle arrest and inhibit proliferation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Regulation of the β-catenin/Cadherin Signaling Pathway
Cell migration is a hallmark of cancer metastasis. This compound has been shown to restrain the migration of prostate cancer cells by modulating the β-catenin/cadherin signaling pathway. Specifically, this compound treatment leads to:
-
A decrease in the protein expression of β-catenin and N-cadherin.
-
An increase in the expression of E-cadherin.
This shift from N-cadherin to E-cadherin expression is indicative of a reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.
Caption: this compound induces apoptosis via the DR5 pathway.
In Vivo Anti-Cancer Activity
The anti-cancer effects of this compound observed in vitro have been corroborated by in vivo studies. In a xenograft mouse model using PC-3 cells, administration of this compound significantly inhibited the progression of prostate cancer. The analysis of tumor tissues from these mice confirmed the regulation of key proteins involved in apoptosis and cell migration, including DR5, caspase-8, survivin, and cadherins.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded and treated with this compound or a vehicle control for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using appropriate software (e.g., ModFit).
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., PI3K, Akt, p-Akt, DR5, cleaved-caspase 3, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Caption: General workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound presents a multi-faceted mechanism of action against cancer cells, primarily demonstrated in prostate cancer models. By inducing G1 cell cycle arrest, promoting apoptosis through the DR5 pathway, and inhibiting pro-survival and pro-metastatic signaling cascades like PI3K/Akt and β-catenin/cadherin, this compound emerges as a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its efficacy in other cancer types and its potential for combination therapies is warranted.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo [frontiersin.org]
Epiequisetin: A Technical Guide to its Inhibition of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated notable anti-cancer properties, particularly in prostate cancer models. A significant component of its mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade regulating cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the PI3K/Akt pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to the PI3K/Akt Pathway and this compound
The PI3K/Akt pathway is a crucial intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell growth, proliferation, and survival while inhibiting apoptosis. Dysregulation of this pathway is a common hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound is a natural product that has emerged as a promising candidate for cancer therapy. Studies have shown its ability to induce apoptosis and inhibit the proliferation of cancer cells, with evidence pointing towards the PI3K/Akt pathway as a key molecular target.
Quantitative Data: this compound's Bioactivity
The biological activity of this compound has been primarily characterized by its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 4.43 ± 0.24 |
| DU145 | Prostate Cancer | Not explicitly quantified, but higher than PC-3 |
| 22Rv1 | Prostate Cancer | Not explicitly quantified, but higher than PC-3 |
| LNCaP | Prostate Cancer | Not explicitly quantified, but higher than PC-3 |
| Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines.[1] |
In addition to its cytotoxic effects, studies have demonstrated that this compound downregulates the protein expression of PI3K and Akt and inhibits the phosphorylation of Akt at the Serine 473 residue in PC-3 cells.[1] While direct enzymatic inhibition data (e.g., IC50 values from in vitro kinase assays) for this compound is not yet publicly available, the observed reduction in PI3K and Akt protein levels and Akt phosphorylation strongly indicates a targeted disruption of this pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PI3K/Akt pathway proteins.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature investigating this compound's effects on prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Culture prostate cancer cells (e.g., PC-3, DU145, 22Rv1, LNCaP) in their respective recommended media.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve the desired final concentrations.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the PI3K/Akt pathway.
-
Cell Treatment and Lysis:
-
Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment:
-
Seed PC-3 cells in 6-well plates and treat with this compound as described for the Western blot analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound demonstrates significant anti-cancer activity in prostate cancer cells, mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. The available data indicates that this compound reduces the expression of key pathway components, PI3K and Akt, and inhibits the activation of Akt. While further studies are required to elucidate the direct enzymatic inhibition and binding kinetics of this compound with PI3K and Akt, the presented data and protocols provide a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. The continued exploration of this compound's mechanism of action will be crucial in advancing this promising natural product towards clinical applications.
References
Epiequisetin: A Technical Guide to its Activation of DR5 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the activation of the Death Receptor 5 (DR5) signaling pathway by Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti. The following sections detail the cytotoxic effects of this compound on cancer cells, delineate the experimental protocols used to elucidate its mechanism of action, and visualize the key signaling cascades involved.
Core Mechanism of Action
This compound has been identified as a potent inducer of apoptosis in prostate cancer cells through the activation of the extrinsic apoptosis pathway, specifically by upregulating DR5. This upregulation leads to a cascade of events culminating in programmed cell death. Furthermore, this compound has been shown to inhibit cell proliferation and migration, suggesting a multi-faceted anti-cancer effect.[1][2]
Quantitative Data Summary
The cytotoxic and apoptotic effects of this compound have been quantified across various prostate cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability and induction of apoptosis.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Description |
| PC-3 | 4.43 ± 0.24 | Human prostate adenocarcinoma |
| DU145 | 7.18 ± 0.51 | Human prostate carcinoma, brain metastasis |
| 22Rv1 | 6.11 ± 0.45 | Human prostate carcinoma, xenograft |
| LNCaP | 7.77 ± 0.63 | Human prostate adenocarcinoma, lymph node metastasis |
Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.[1]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in PC-3 Cells
| Protein | Change in Expression | Role in Apoptosis |
| DR5 | Upregulated | Death receptor that initiates the extrinsic apoptosis pathway. |
| Cleaved Caspase-3 | Upregulated | Key executioner caspase in apoptosis. |
| Caspase-8 | Upregulated | Initiator caspase in the DR5 signaling pathway. |
| Bcl-xL | Upregulated | Anti-apoptotic protein. |
| p21 | Upregulated | Cyclin-dependent kinase inhibitor involved in cell cycle arrest. |
| p27 | Upregulated | Cyclin-dependent kinase inhibitor involved in cell cycle arrest. |
| Survivin | Downregulated | Inhibitor of apoptosis protein. |
Changes observed after 48 hours of treatment with this compound.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound-induced DR5 signaling cascade leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (PC-3, DU145, 22Rv1, LNCaP) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 μM) for 24, 48, or 72 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: PC-3 cells are treated with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: Treated and untreated PC-3 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against DR5, Caspase-8, Cleaved Caspase-3, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DR5 Knockdown by siRNA
-
Transfection: PC-3 cells are transfected with either a specific siRNA targeting DR5 or a non-targeting control siRNA using a lipofectamine-based transfection reagent.
-
This compound Treatment: After 24 hours of transfection, the cells are treated with this compound for 48 hours.
-
Apoptosis and Protein Analysis: The effect of DR5 knockdown on this compound-induced apoptosis is assessed by flow cytometry and Western blot analysis as described above.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the mechanism of this compound.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Epiequisetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant anti-cancer properties, particularly against prostate cancer.[1] This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows. Current research indicates that this compound exerts its effects through the modulation of critical pathways involved in cell proliferation, apoptosis, and migration. The primary implicated molecular targets include components of the PI3K/Akt and DR5 signaling pathways, with evidence suggesting a role for the transcription factor YY1 in mediating its apoptotic effects.
Introduction
This compound is a natural product that has emerged as a promising candidate for anti-cancer drug development.[1] Its cytotoxic activity against various cancer cell lines, most notably prostate cancer cells, has prompted further investigation into its molecular mechanisms. This guide aims to consolidate the current understanding of how this compound interacts with cellular components to exert its anti-neoplastic effects, providing a valuable resource for researchers in oncology and drug discovery.
Known Cellular Targets and Pathways
Based on current literature, the cellular effects of this compound are attributed to its modulation of several key signaling pathways. While direct, quantitative binding data of this compound to specific proteins remains to be fully elucidated, extensive cellular and molecular studies have identified the following pathways and molecules as being significantly affected.
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of prostate cancer cells in a dose-dependent manner.[1] This inhibition is associated with the arrest of the cell cycle at the G1 phase.[1]
Quantitative Data:
| Cell Line | Assay | Endpoint | Value (μM) | Reference |
| PC-3 | MTT Assay | IC50 (Viability) | 4.43 ± 0.24 | [1] |
| DU145 | MTT Assay | IC50 (Viability) | >4.43 | |
| 22Rv1 | MTT Assay | IC50 (Viability) | >4.43 | |
| LNCaP | MTT Assay | IC50 (Viability) | >4.43 |
Induction of Apoptosis via the DR5 Signaling Pathway
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. Studies have shown that this compound upregulates the expression of Death Receptor 5 (DR5), a key initiator of the extrinsic apoptosis pathway. This leads to the activation of caspase-8 and subsequently, the executioner caspase-3. Some evidence suggests that this compound may activate DR5 expression by binding to the transcription factor Yin Yang 1 (YY1).
Implicated Proteins:
-
YY1: A transcription factor that may be a direct binding target of this compound, leading to the upregulation of DR5.
-
DR5 (Death Receptor 5): A member of the tumor necrosis factor receptor superfamily that, upon activation, initiates the caspase cascade.
-
Caspase-8: An initiator caspase that is recruited and activated upon DR5 stimulation.
-
Caspase-3: An executioner caspase that, once activated by caspase-8, cleaves numerous cellular substrates, leading to apoptosis.
Caption: Proposed DR5-mediated apoptotic pathway induced by this compound.
Suppression of Cell Migration via the PI3K/Akt/β-catenin Pathway
This compound has been observed to inhibit the migration of prostate cancer cells. This effect is linked to the downregulation of the PI3K/Akt signaling pathway, which in turn affects the levels of β-catenin and cadherins, key proteins in cell adhesion and migration.
Quantitative Data:
| Cell Line | Assay | Endpoint | Value (μM) | Reference |
| PC-3 | Real-time cell analysis | IC50 (Migration) | 6.80 ± 0.31 |
Implicated Proteins:
-
PI3K (Phosphoinositide 3-kinase): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
-
Akt (Protein kinase B): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
-
β-catenin: A dual-function protein involved in both cell-cell adhesion and gene transcription.
-
N-cadherin: A transmembrane protein that mediates cell-cell adhesion and is often upregulated during epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis.
-
E-cadherin: A key protein in epithelial cell-cell adhesion; its loss is a hallmark of EMT.
Caption: Inhibition of cell migration by this compound via the PI3K/Akt/β-catenin pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., DR5, caspase-3, Akt, p-Akt, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a multi-faceted mechanism of action against prostate cancer cells. It effectively inhibits proliferation, induces apoptosis, and suppresses migration by modulating the DR5 and PI3K/Akt signaling pathways. The potential interaction with the transcription factor YY1 presents an exciting avenue for further research.
Future studies should focus on:
-
Direct Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantitatively determine the binding affinity of this compound to its putative protein targets, including YY1, PI3K, and Akt.
-
In Vivo Studies: Further validating the in vitro findings in relevant animal models of prostate cancer to assess the therapeutic potential and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.
A deeper understanding of the molecular interactions of this compound will be crucial for its development as a novel therapeutic agent for the treatment of prostate and potentially other cancers.
References
Epiequisetin: A Technical Guide to Solubility in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Epiequisetin, a fungal metabolite known for its activity as an HIV-1 integrase inhibitor and its potential as an anti-cancer agent.[1][2] Understanding the solubility of a compound in Dimethyl Sulfoxide (DMSO) and various aqueous buffers is fundamental for accurate and reproducible results in drug discovery and development, from initial in vitro screening to preclinical studies. This document outlines this compound's known solubility profile, provides detailed experimental protocols for solubility determination, and discusses relevant biological signaling pathways.
Solubility Profile of this compound
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. This compound's solubility has been primarily characterized in organic solvents, with DMSO being the standard for preparing stock solutions for biological assays.
Solubility in Dimethyl Sulfoxide (DMSO)
This compound is reported to be readily soluble in DMSO.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a near-universal solvent in early-stage drug discovery.[3][4] High-concentration stock solutions of this compound are typically prepared in DMSO for subsequent dilution into aqueous media for experimental use.
The following table provides practical concentrations for preparing this compound stock solutions in DMSO, based on its molecular weight of 373.5 g/mol .
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.68 mL | 13.39 mL | 26.77 mL |
| 5 mM | 0.54 mL | 2.68 mL | 5.35 mL |
| 10 mM | 0.27 mL | 1.34 mL | 2.68 mL |
| Table 1: Preparation of this compound stock solutions in DMSO. Data derived from supplier information. |
Solubility in Aqueous Buffers
Specific quantitative data for this compound's solubility in various aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) is not extensively published. Typically, the aqueous solubility of compounds like this compound, which are initially dissolved in DMSO, is determined through kinetic solubility assays. In these assays, a small volume of the DMSO stock is diluted into the aqueous buffer, and the point at which the compound precipitates is measured.
It is crucial to note that the presence of a small percentage of DMSO as a co-solvent can increase the apparent aqueous solubility of a compound. Most in vitro assays aim to keep the final DMSO concentration low (typically ≤1%) to avoid solvent-induced artifacts. Poor aqueous solubility can lead to compound precipitation in assays, resulting in unreliable data and false positives.
The table below illustrates the general effect of 5% DMSO on the measured aqueous solubility of several reference compounds, highlighting the importance of considering the co-solvent effect.
| Compound | Solubility in Aqueous Buffer (µM) | Solubility in 5% DMSO/Aqueous Buffer (µM) |
| Progesterone | 22 | 48 |
| Griseofulvin | 42 | 110 |
| Testosterone | 94 | 220 |
| Dipyridamole | 2 | 100 |
| Chlorpromazine | 12 | >500 |
| Table 2: Illustrative effect of 5% v/v DMSO on the apparent aqueous solubility of selected drugs at pH 7.4. This data is for illustrative purposes to show the co-solvent effect and does not represent this compound. Data adapted from Millipore Sigma. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The two primary methods are the thermodynamic "shake-flask" method and the higher-throughput kinetic method.
Kinetic Aqueous Solubility Determination (Turbidimetric Method)
This high-throughput method is widely used in early drug discovery to assess the solubility of compounds upon dilution from a DMSO stock into an aqueous buffer. It measures the formation of precipitate via light scattering (nephelometry) or absorbance (turbidimetry).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Plate Setup: Using a 96-well microplate, dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into each well (e.g., 198 µL).
-
Compound Addition: Add a small aliquot (e.g., 2 µL) of the 10 mM this compound stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM in 1% DMSO). A serial dilution can be performed to test a range of concentrations.
-
Mixing and Incubation: Mix the contents thoroughly by gentle shaking for 1-2 minutes and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Compare the absorbance of the test wells to a blank control (buffer with the same percentage of DMSO). A significant increase in absorbance indicates precipitation and defines the kinetic solubility limit under those conditions.
Thermodynamic Solubility Determination (Shake-Flask Method)
Considered the "gold standard," this method measures the equilibrium solubility of a compound and is inherently low-throughput.
Methodology:
-
Addition of Solid: Add an excess amount of solid this compound powder to a vial containing a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm).
-
Quantification: Accurately quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
Biological Context: Relevant Signaling Pathways
Recent studies have shown that 5′-epiequisetin exerts anti-cancer effects in prostate cancer cells by modulating key signaling pathways related to apoptosis (programmed cell death), cell cycle, and migration.
-
Apoptosis Induction: this compound induces apoptosis by activating the Death Receptor 5 (DR5) signaling pathway. Activation of DR5 leads to the recruitment and cleavage of pro-caspase-8, which in turn activates the executioner caspase, caspase-3, culminating in cell death.
-
Cell Cycle Arrest: The compound has been shown to arrest the cell cycle in the G1 phase, inhibiting cancer cell proliferation. This effect is linked to the suppression of the PI3K/Akt signaling pathway, a central regulator of cell survival and growth.
-
Migration Inhibition: this compound can restrain the migration of prostate cancer cells by suppressing the β-catenin/cadherin signaling pathway, which is crucial for cell-cell adhesion and mobility.
References
Stability of Epiequisetin in Cell Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiequisetin, a compound of significant interest for its therapeutic potential, is increasingly utilized in in-vitro studies to elucidate its mechanisms of action. The stability of this compound in cell culture media is a critical parameter that can profoundly impact the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the known biological activities of this compound, outlines the key factors that can influence its stability in common cell culture media, and presents detailed experimental protocols for researchers to determine its stability profile. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound and a workflow for assessing its stability, empowering researchers to conduct robust and reliable cell-based assays.
Introduction to this compound
This compound is a bioactive fungal metabolite that has garnered attention for its potent anti-cancer properties. Research has demonstrated its ability to induce apoptosis and inhibit cell migration in various cancer cell lines, including prostate cancer. Understanding its stability in the experimental environment is paramount to ensuring that the observed biological effects are attributable to the compound itself and not its degradation products. Factors inherent to standard cell culture conditions, such as temperature, pH, and the presence of media components, can all contribute to the degradation of a test compound over the course of an experiment.
Known Signaling Pathways of this compound
This compound has been shown to exert its cytotoxic and anti-migratory effects through the modulation of several key signaling pathways:
-
DR5 Signaling Pathway: this compound induces apoptosis in cancer cells by activating the Death Receptor 5 (DR5) signaling pathway.[1] This leads to the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is suppressed by this compound.[1] By inhibiting PI3K/Akt signaling, this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation.[1]
-
β-catenin/Cadherin Signaling Pathway: this compound has been found to restrain the migration of prostate cancer cells by suppressing the β-catenin/cadherin signaling pathway, which plays a significant role in cell adhesion and invasion.[1]
Below are diagrams illustrating these signaling pathways.
Caption: this compound-induced DR5 signaling pathway leading to apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Suppression of the β-catenin/cadherin signaling pathway by this compound.
Factors Affecting this compound Stability in Cell Culture Media
The stability of a small molecule like this compound in an aqueous environment such as cell culture media can be influenced by several physicochemical factors. Researchers should consider the following when designing and interpreting experiments:
-
pH: The pH of the cell culture medium, typically ranging from 7.2 to 7.4, can significantly impact the stability of compounds susceptible to acid or base-catalyzed hydrolysis. It is crucial to monitor and maintain the pH of the medium, especially in long-term cultures where cellular metabolism can cause pH shifts.
-
Temperature: Most cell culture experiments are conducted at 37°C. However, elevated temperatures can accelerate the degradation of thermally labile compounds. Stock solutions of this compound should be stored at appropriate low temperatures (e.g., -20°C or -80°C) and thawed immediately before use.
-
Light Exposure: Some compounds are sensitive to photodegradation. While not explicitly documented for this compound, it is good practice to minimize the exposure of this compound-containing solutions to light, particularly high-energy wavelengths.
-
Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and, often, serum. These components can potentially interact with and degrade the compound of interest. For instance, components like cysteine have been shown to impact the stability of some drugs in media.
-
Dissolution Solvent: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution before being diluted into the culture medium. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced degradation or cellular toxicity.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. Using low-protein-binding plasticware can help mitigate this issue.
Experimental Protocol for Assessing this compound Stability
To quantitatively assess the stability of this compound in a specific cell culture medium, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This involves incubating this compound in the medium of interest over time and measuring its concentration at various time points.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate Buffered Saline (PBS)
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with UV or mass spectrometry (MS) detector
-
Incubator (37°C, 5% CO2)
-
Sterile, low-protein-binding microcentrifuge tubes
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Detailed Methodology
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Pre-warm the cell culture medium (with and without serum) to 37°C.
-
Serially dilute the this compound stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Gently mix the solution by inverting the tube.
-
-
Incubation and Sampling:
-
Place the tubes containing the this compound working solutions in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube.
-
The time point 0 sample should be taken immediately after preparation.
-
Immediately store the collected aliquots at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is a common starting point.
-
The mobile phase will likely consist of a gradient of acetonitrile and water with a modifier like formic acid to improve peak shape.
-
The flow rate and detection wavelength should be optimized for this compound.
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Analyze the collected samples by HPLC.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to determine its degradation kinetics.
-
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and structured table for easy comparison. Below are template tables that can be populated with experimental results.
Table 1: Stability of this compound in Serum-Free Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Table 2: Stability of this compound in Serum-Containing Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Conclusion
References
Methodological & Application
Application Notes and Protocols for Determining Epiequisetin Cytotoxicity using an MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of Epiequisetin on cultured cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to quantify cell viability and proliferation. The protocol is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Application of this compound
This compound, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated cytotoxic effects against various cancer cell lines.[4] Notably, it has been shown to induce apoptosis and inhibit proliferation in prostate cancer cells. The MTT assay is a suitable method to determine the dose-dependent cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50) value.
Experimental Protocol
This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening of various this compound concentrations.
Materials:
-
This compound (of known purity)
-
Mammalian cell line (e.g., PC-3 for prostate cancer studies)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (reference wavelength > 650 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Solubilization of Formazan:
-
After the 4-hour incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Cell Viability Calculation: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the concentration of this compound. The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve. For PC-3 cells, the reported IC50 value of this compound is approximately 4.43 ± 0.24 µM.
Data Presentation
The following table summarizes the recommended quantitative parameters for the MTT assay with this compound.
| Parameter | Recommended Value | Notes |
| Cell Line | PC-3 (or other relevant cancer cell line) | This compound has shown efficacy against prostate cancer cells. |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well | Optimize based on cell line growth rate to ensure cells are in the exponential growth phase during treatment. |
| This compound Concentrations | 0.1 - 100 µM (Logarithmic dilutions) | A wide range is recommended to determine the full dose-response curve and accurately calculate the IC50. |
| Treatment Duration | 24, 48, or 72 hours | Time-dependent effects can be assessed. |
| MTT Concentration | 0.5 mg/mL | Standard final concentration for the assay. |
| MTT Incubation Time | 4 hours | Adequate time for formazan crystal formation. |
| Solubilization Agent | DMSO or 4 mM HCl, 0.1% NP40 in isopropanol | Ensure complete dissolution of formazan crystals. |
| Absorbance Wavelength | 570 nm | Primary wavelength for measuring formazan. |
| Reference Wavelength | > 650 nm | To correct for background absorbance. |
Visualizations
Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection in Cells Treated with Epiequisetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Notably, its mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. These application notes provide a comprehensive overview and detailed protocols for detecting and quantifying apoptosis in cells treated with this compound, with a particular focus on its effects on prostate cancer cells.
Mechanism of Action: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in prostate cancer cells, particularly in PC-3 cells, through a multi-faceted mechanism involving the inhibition of the PI3K/Akt survival pathway and the activation of the extrinsic apoptosis pathway via Death Receptor 5 (DR5).[1][2]
Key molecular events in this compound-induced apoptosis include:
-
Inhibition of PI3K/Akt Signaling: this compound suppresses the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[1]
-
Upregulation of DR5: The compound increases the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.
-
Caspase Activation: The engagement of DR5 leads to the activation of downstream caspases, including caspase-8 and the executioner caspase-3. The cleavage of caspase-3 is a hallmark of apoptosis.
-
Modulation of Apoptosis-Regulating Proteins: this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bcl-x and the downregulation of anti-apoptotic proteins like survivin.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various prostate cancer cell lines and a normal prostate cell line. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 4.43 ± 0.24 |
| DU145 | Prostate Cancer | >10 |
| 22Rv1 | Prostate Cancer | >10 |
| LNCaP | Prostate Cancer | >10 |
| WPMY-1 | Normal Prostate Myofibroblast | >20 |
Data sourced from a study on the effects of this compound on prostate cancer cells.
Diagrams
Caption: this compound apoptosis pathway.
Caption: Apoptosis detection workflow.
Experimental Protocols
Herein are detailed protocols for the key experiments to detect and quantify apoptosis in cells treated with this compound.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium. Gently wash the cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach. Neutralize trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Principle: This assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a fluorescent or colorimetric molecule. The amount of fluorescence or color is directly proportional to the caspase activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)
-
Luminometer, spectrophotometer, or fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and controls.
-
Incubate for the desired time period.
-
-
Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Plot the luminescence values against the concentration of this compound. An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, DR5, and survivin.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-DR5, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Compare the protein expression levels in this compound-treated cells to the control cells.
By following these protocols, researchers can effectively detect, quantify, and characterize the apoptotic effects of this compound on their cell model of interest, contributing to a better understanding of its therapeutic potential.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Epiequisetin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiequisetin is a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti.[1][2][3] It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly prostate cancer.[1][2] Mechanistic studies have revealed that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase. This document provides detailed protocols for analyzing the cell cycle distribution of cells treated with this compound, a critical step in understanding its mechanism of action as a potential therapeutic agent. The primary techniques covered are flow cytometry for DNA content analysis and western blotting for the examination of key cell cycle regulatory proteins.
Application Notes
Cell cycle analysis is a fundamental tool in cancer research and drug development. By treating cancer cells with this compound and subsequently analyzing their cell cycle distribution, researchers can:
-
Elucidate the Mechanism of Action: Determine the specific phase of the cell cycle (G0/G1, S, or G2/M) at which this compound exerts its anti-proliferative effects.
-
Dose-Response Characterization: Evaluate how different concentrations of this compound affect the percentage of cells in each cell cycle phase, helping to establish optimal effective concentrations.
-
Time-Course Studies: Understand the kinetics of cell cycle arrest by analyzing samples at various time points after this compound treatment.
-
Target Validation: Investigate the molecular targets of this compound by examining the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). Studies suggest this compound's effects are mediated through the regulation of the PI3K/Akt signaling pathway.
-
Combination Therapy Screening: Assess the synergistic or antagonistic effects of this compound when used in combination with other anti-cancer agents.
Data Presentation
The quantitative data obtained from cell cycle analysis experiments should be organized for clarity and ease of comparison.
Table 1: Cell Cycle Distribution of this compound-Treated Cells Analyzed by Flow Cytometry
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 2.5 | 68.4 ± 4.2 | 20.1 ± 2.1 | 11.5 ± 1.5 |
| This compound | 5.0 | 79.8 ± 5.5 | 12.3 ± 1.9 | 7.9 ± 1.2 |
| This compound | 10.0 | 85.1 ± 6.3 | 8.7 ± 1.4 | 6.2 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression Levels in this compound-Treated Cells by Western Blot
| Treatment Group | Concentration (µM) | Cyclin D1 | CDK4 | p21 | p-Akt (Ser473) |
| Control (Untreated) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 5.0 | 0.45 | 0.52 | 2.15 | 0.38 |
Values are normalized to a loading control (e.g., β-actin) and expressed relative to the untreated control.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the most common method for assessing DNA content to determine cell cycle distribution.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A (DNase-free, 100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvest:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing FBS.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. (Note: Cells can be stored at -20°C in 70% ethanol for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet twice with 3 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the tubes in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring to use a linear scale for PI fluorescence detection.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for assessing changes in the expression levels of key proteins that control cell cycle progression.
Materials:
-
Cells cultured and treated with this compound as described above.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, Akt, p-Akt, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the protein bands. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Visualizations
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparing Epiequisetin Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epiequisetin is a natural fungal metabolite and an isomer of equisetin.[1][2] Initially identified as a potent inhibitor of HIV-1 integrase, its biological activities also include phytotoxicity.[1][2][3] More recent research has highlighted its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in prostate cancer cells by activating the Death Receptor 5 (DR5) signaling pathway and can suppress cell migration. These properties make this compound a valuable compound for research in virology and oncology.
This document provides detailed protocols for the preparation and storage of this compound stock solutions for consistent and reliable results in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key physicochemical and handling information for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 255377-45-8 | |
| Molecular Formula | C₂₂H₃₁NO₄ | |
| Molecular Weight | 373.48 g/mol | |
| Purity | >95% by HPLC | |
| Appearance | Solid | |
| Recommended Solvents | DMSO, Methanol, Ethanol, DMF | |
| Solubility Notes | Poorly soluble in water. DMSO is recommended for high-concentration stock solutions. | |
| Recommended Stock Concentration | 10-20 mM in DMSO | |
| Storage of Solid Compound | -20°C, protected from light. Stable for ≥ 4 years under these conditions. | |
| Storage of Stock Solution | Aliquot in tightly sealed vials. Store at -20°C for up to 1 month or -80°C for up to 6 months. | |
| Typical Working Concentration | 1 µM - 20 µM. The optimal concentration is cell-type and assay-dependent. | |
| Final Solvent Concentration | Should be kept low (typically ≤0.5% v/v) to minimize cytotoxicity. A vehicle control is essential. |
Experimental Protocols
3.1. Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Sterile pipette tips
Procedure:
-
Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The formula is:
-
Mass (mg) = Desired Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.001 L x 0.010 mol/L x 373.48 g/mol x 1000 mg/g = 3.73 mg
-
-
Weigh this compound: Using a calibrated analytical balance, carefully weigh out 3.73 mg of this compound powder and transfer it to a sterile, light-protecting vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Close the vial tightly and vortex thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
3.2. Protocol for Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the 10 mM DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution Volume: Determine the volume of stock solution required to achieve the desired final concentration in your cell culture medium. The formula is:
-
(V₁) x (C₁) = (V₂) x (C₂)
-
Where: V₁ = Volume of stock solution, C₁ = Concentration of stock solution, V₂ = Final volume of working solution, C₂ = Desired final concentration.
-
Example for preparing 10 mL of medium with a final this compound concentration of 10 µM:
-
V₁ = (10 mL x 10 µM) / 10,000 µM (10 mM) = 0.01 mL = 10 µL
-
-
Prepare Working Solution: Aseptically add 10 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or inverting the tube to prevent precipitation.
-
Note: To avoid localized high concentrations of DMSO, it is best practice to add the small volume of stock solution to the larger volume of medium while gently agitating.
-
-
Prepare Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO to an identical volume of cell culture medium (e.g., 10 µL of DMSO in 10 mL of medium). This control is used to account for any potential effects of the solvent on the cells.
-
Treat Cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired this compound concentration or the vehicle control.
Mechanism of Action & Signaling Pathway
This compound has been shown to induce apoptosis (programmed cell death) in prostate cancer cells through the extrinsic apoptosis pathway. It activates Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily. This activation initiates a downstream cascade involving the cleavage and activation of Caspase-8, which in turn activates effector caspases like Caspase-3, ultimately leading to the execution of apoptosis.
Caption: this compound-induced apoptosis signaling cascade.
References
Application Notes and Protocols: Epiequisetin in PC-3 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentration and molecular mechanisms of Epiequisetin, a tetramic acid derivative, in the context of human prostate cancer PC-3 cells. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of its anti-cancer properties.
Introduction
This compound, isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant cytotoxic effects against various prostate cancer cell lines.[1][2] Notably, it exhibits a pronounced and selective inhibitory action on PC-3 cells, an androgen-resistant prostate cancer cell line.[1] Its mechanism of action involves the induction of apoptosis, cell cycle arrest at the G1 phase, and inhibition of cell migration.[1][2] These effects are mediated through the modulation of the PI3K/Akt and DR5 signaling pathways.
Data Presentation: Effective Concentrations of this compound in PC-3 Cells
The following tables summarize the key quantitative data regarding the efficacy of this compound in PC-3 cells.
| Parameter | Value | Cell Line | Assay |
| IC50 (48h) | 4.43 ± 0.24 µM | PC-3 | MTT Assay |
| IC50 (Migration) | 6.80 ± 0.31 µM | PC-3 | Real-Time Cell Analysis |
Table 1: Inhibitory Concentrations of this compound in PC-3 Cells. This table presents the half-maximal inhibitory concentrations (IC50) of this compound for cell viability and migration in PC-3 cells.
| Treatment (48h) | Apoptotic Cells (%) |
| Control (DMSO) | ~5% |
| This compound (2.5 µM) | Increased |
| This compound (5 µM) | Further Increased |
| This compound (10 µM) | Significantly Increased |
| Docetaxel (1 µM) | Positive Control |
Table 2: this compound-Induced Apoptosis in PC-3 Cells. This table outlines the dose-dependent increase in the percentage of apoptotic PC-3 cells following a 48-hour treatment with this compound, as determined by flow cytometry.
| Treatment (48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | Normal Distribution | Normal Distribution | Normal Distribution |
| This compound (2.5 µM) | Increased | Decreased | No Significant Change |
| This compound (5 µM) | Further Increased | Further Decreased | No Significant Change |
| This compound (10 µM) | Significantly Increased | Significantly Decreased | No Significant Change |
Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells. This table illustrates the G1 phase arrest in PC-3 cells treated with increasing concentrations of this compound for 48 hours.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on PC-3 cells and calculate the IC50 value.
Materials:
-
PC-3 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 0.1 µM to 50 µM. Use DMSO as the vehicle control (final concentration ≤ 0.1%).
-
Replace the medium in the wells with the prepared this compound dilutions and control medium.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
PC-3 cells
-
6-well plates
-
This compound (2.5, 5, and 10 µM)
-
Docetaxel (1 µM, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with DMSO (0.1%), this compound (2.5, 5, and 10 µM), and Docetaxel (1 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of PC-3 cells.
Materials:
-
PC-3 cells
-
6-well plates
-
This compound (2.5, 5, and 10 µM)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Seed PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with DMSO (0.1%) and this compound (2.5, 5, and 10 µM) for 48 hours.
-
Collect the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI/RNase staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism in PC-3 cells.
Caption: Workflow for in vitro this compound studies.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epiequisetin Treatment in LNCaP and DU145 Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated cytotoxic effects against various prostate cancer cell lines.[1] These application notes provide a summary of the quantitative data on the effects of this compound on the LNCaP (androgen-sensitive) and DU145 (androgen-insensitive) human prostate cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate further research into the therapeutic potential of this compound. This compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration in prostate cancer cells, primarily through the modulation of the PI3K/Akt and β-catenin/cadherin signaling pathways.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on LNCaP and DU145 cell lines based on available in vitro data.
Table 1: Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Selective Cytotoxicity Index (SI) |
| LNCaP | Not explicitly quantified, SI is 0.57 | 0.57 |
| DU145 | Not explicitly quantified, SI is 1.64 | 1.64 |
| PC-3 | 4.43 ± 0.24 | 4.55 |
| 22Rv1 | Not explicitly quantified, SI is 1.38 | 1.38 |
| WPMY-1 (Normal Prostatic Cells) | Reference for SI calculation | N/A |
Data derived from a study by Wang et al. (2022), where the inhibitory effect on PC-3 cells was most significant. The Selective Cytotoxicity Index (SI) suggests varying degrees of selectivity for cancer cells over normal prostatic cells.[1]
Table 2: Summary of this compound's Effects on Apoptosis and Cell Cycle
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| LNCaP | Induces apoptosis | Data not specified |
| DU145 | Induces apoptosis | Data not specified |
| PC-3 | Upregulation of DR5 and cleaved-caspase 3, downregulation of survivin | G1 phase arrest |
While the primary study highlights the apoptotic effects in PC-3 cells, it is stated that this compound induces apoptosis in all tested prostate cancer cell lines, including LNCaP and DU145.[1]
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and migration.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on LNCaP and DU145 cell lines.
Cell Culture
LNCaP and DU145 cells are obtained from a certified cell bank. LNCaP cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. DU145 cells are cultured in MEM supplemented with the same additives.[1] All cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
LNCaP or DU145 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 103 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
LNCaP or DU145 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
LNCaP or DU145 cells
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins in the PI3K/Akt and β-catenin signaling pathways.
Materials:
-
LNCaP or DU145 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-β-catenin, anti-N-cadherin, anti-E-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like GAPDH to normalize the protein expression levels.
References
Application Notes and Protocols for In Vivo Xenograft Model for Epiequisetin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiequisetin, a natural product isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant anti-cancer properties, particularly against prostate cancer. It functions by inducing apoptosis through the activation of the Death Receptor 5 (DR5) signaling pathway and inhibiting cell proliferation via the PI3K/Akt signaling pathway.[1] In vitro studies have established its cytotoxicity against various prostate cancer cell lines, with a pronounced effect on PC-3 cells.[1] To further evaluate its therapeutic potential in a preclinical setting, an in vivo xenograft model is essential.
This document provides detailed application notes and protocols for conducting in vivo xenograft studies with this compound using the PC-3 human prostate cancer cell line. These guidelines are intended to assist researchers in designing and executing robust experiments to assess the anti-tumor efficacy of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various human prostate cancer cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) | Selectivity Index (SI) vs. WPMY-1 |
| PC-3 | 4.43 ± 0.24 | 4.55 |
| DU145 | 7.35 ± 0.51 | 1.64 |
| 22Rv1 | 8.79 ± 0.63 | 1.38 |
| LNCaP | 15.82 ± 1.12 | 0.57 |
| WPMY-1 (normal) | 20.15 ± 1.54 | - |
Data synthesized from a study on the anti-prostate cancer effects of this compound.[1]
In Vivo Tumor Growth Inhibition by this compound in PC-3 Xenograft Model
This table presents the tumor growth inhibition data from a study evaluating this compound in a PC-3 xenograft model.
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | - | Data not specified | - | Data not specified |
| Docetaxel (Positive Control) | 10 mg/kg | Data not specified | Significant | Data not specified |
| This compound | 20 mg/kg | Data not specified | Significant | Data not specified |
| This compound | 40 mg/kg | Data not specified | Significant | Data not specified |
Note: While the source study confirms significant tumor growth inhibition with 20 mg/kg and 40 mg/kg this compound, specific mean tumor volume and weight values were not provided in the abstract.[1] Researchers should generate this data in their own studies.
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare a sufficient quantity of viable PC-3 cells for subcutaneous implantation into immunodeficient mice.
Materials:
-
PC-3 human prostate cancer cell line (ATCC® CRL-1435™)
-
RPMI-1640 Medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For tumor cell implantation, harvest cells during the logarithmic growth phase.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice until injection.
In Vivo Xenograft Model Establishment and Treatment
Objective: To establish subcutaneous PC-3 tumors in immunodeficient mice and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Male athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 4-6 weeks old.
-
PC-3 cell suspension (prepared as described above).
-
This compound, dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Positive control drug (e.g., Docetaxel).
-
Vehicle control.
-
Sterile syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Animal balance.
-
Anesthetic (e.g., isoflurane).
-
Animal housing and care facilities compliant with institutional and national guidelines.
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the PC-3 cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volumes can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group):
-
Group 1: Vehicle control (e.g., administered intraperitoneally daily).
-
Group 2: this compound (e.g., 20 mg/kg, administered intraperitoneally daily).
-
Group 3: this compound (e.g., 40 mg/kg, administered intraperitoneally daily).
-
Group 4: Positive control (e.g., Docetaxel, 10 mg/kg, administered as per established protocols).
-
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the health of the animals daily, observing for any signs of toxicity or distress.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), in accordance with animal welfare guidelines.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting, qPCR).
Data Analysis
Objective: To statistically analyze the collected data to determine the efficacy of this compound.
Protocol:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point.
-
Plot the mean tumor volume ± SEM against time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., one-way or two-way ANOVA followed by a post-hoc test) to compare the tumor volumes and weights between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
-
Analyze body weight data to assess treatment-related toxicity.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo xenograft study of this compound.
Caption: this compound-induced DR5-mediated apoptotic signaling pathway.
References
Application Notes and Protocols: Epiequisetin in Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant anti-tumor activity in preclinical studies of prostate cancer. [1]It has been shown to inhibit the proliferation of various prostate cancer cell lines, with a particularly potent effect on PC-3 cells. [1]In vivo studies using mouse xenograft models of prostate cancer have further established its potential as a therapeutic agent, demonstrating notable tumor growth inhibition. [1] These application notes provide detailed protocols for the preparation and administration of this compound to mouse models of prostate cancer, based on published research. Also included are protocols for the establishment of a relevant xenograft model and the administration of a standard-of-care chemotherapy agent, docetaxel, for comparison. The signaling pathways affected by this compound are also illustrated to provide a mechanistic context for its anti-cancer effects.
Data Presentation
Table 1: this compound and Docetaxel Dosage and Administration in PC-3 Xenograft Mouse Model
| Compound | Dosage | Vehicle | Administration Route | Frequency |
| This compound | 20 mg/kg | 5% DMSO, 30% PEG300, 5% Tween 80 in ddH₂O | Intraperitoneal (IP) | Once daily |
| This compound | 40 mg/kg | 5% DMSO, 30% PEG300, 5% Tween 80 in ddH₂O | Intraperitoneal (IP) | Once daily |
| Docetaxel | 10 mg/kg | 5% DMSO, 30% PEG300, 5% Tween 80 in ddH₂O | Intraperitoneal (IP) | Twice a week |
Data compiled from a study by Wang et al. (2022).[1]
Table 2: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| PC-3 | 4.43 ± 0.24 |
| DU145 | 7.27 ± 0.56 |
| 22Rv1 | 9.98 ± 0.78 |
| LNCaP | 15.67 ± 1.21 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. [2]Data from a study by Wang et al. (2022).
Experimental Protocols
Protocol 1: Preparation of this compound and Docetaxel for In Vivo Administration
Materials:
-
This compound
-
Docetaxel
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 5% DMSO, 30% PEG300, and 5% Tween 80 in sterile ddH₂O. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 3 mL of PEG300, 0.5 mL of Tween 80, and 6 mL of ddH₂O.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experiment.
-
Dissolve the calculated amount of this compound in the prepared vehicle to achieve the final desired concentrations (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Docetaxel Solution Preparation:
-
Calculate the required amount of docetaxel.
-
Dissolve the calculated amount of docetaxel in the prepared vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Store the prepared solutions at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations for the specific compounds.
Protocol 2: Establishment of PC-3 Xenograft Mouse Model
Materials:
-
PC-3 human prostate cancer cells
-
Appropriate cell culture medium (e.g., F-12K medium with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Male immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Matrigel (optional, but can improve tumor take rate)
Procedure:
-
Cell Culture: Culture PC-3 cells according to standard protocols until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Trypsinize the cells and then neutralize the trypsin with culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration. A common concentration is 1 x 10⁷ cells per 100 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Begin treatment when tumors reach a volume of approximately 50-100 mm³.
-
Protocol 3: Intraperitoneal (IP) Administration of Compounds
Materials:
-
Prepared this compound or docetaxel solution
-
Syringes (1 mL) with 27-gauge needles
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Disinfect the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the compound. The injection volume should not exceed 10 mL/kg.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in prostate cancer.
Caption: Workflow for in vivo efficacy testing.
References
HPLC method for Epiequisetin quantification
An HPLC Method for the Quantification of Epiequisetin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti. This compound has garnered research interest due to its biological activities, including inhibitory effects on HIV-1 integrase and potential anti-cancer properties.[1][2] The following protocol provides a robust starting point for developing a validated HPLC method for the quantification of this compound in various sample matrices, which is essential for quality control, stability studies, and pharmacokinetic analysis.
Introduction
This compound (Molecular Formula: C₂₂H₃₁NO₄, Molecular Weight: 373.48 g/mol ) is a fungal metabolite and an epimer of equisetin.[1] Its potential therapeutic applications necessitate a reliable and accurate analytical method for quantification. Reverse-phase HPLC with UV detection is a widely used technique for the analysis of small organic molecules like this compound due to its specificity, sensitivity, and reproducibility. This application note describes a proposed method using a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified by a system such as Milli-Q)
-
Formic acid (analytical grade)
-
Sample matrix (e.g., fungal extract, formulation buffer)
Apparatus and Equipment
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
-
Chromatography data acquisition and processing software
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and sonicate for 10 minutes to ensure complete dissolution. Make up to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase initial conditions (e.g., 80:20 Water:Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure and may need optimization based on the sample matrix.
-
Solid Samples (e.g., fungal culture extract): Accurately weigh a known amount of the sample and extract with methanol. Sonicate for 20 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Liquid Samples (e.g., in vitro assay solution): Dilute the sample with methanol to an expected concentration within the calibration range.
-
Filtration: Filter the final supernatant or diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
The following are proposed starting conditions and should be optimized for best performance.
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 20% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, monitor at 254 nm (or optimal wavelength determined by UV scan) |
Data Presentation
The following tables summarize the proposed method parameters and hypothetical validation data for the quantification of this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~12-15 minutes (dependent on exact column chemistry and system) |
Table 2: Hypothetical Method Validation Summary
| Validation Parameter | Hypothetical Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix at the retention time of this compound. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the this compound quantification process.
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway
This compound has been reported to regulate the PI3K/Akt signaling pathway in prostate cancer cells.[3] The diagram below illustrates a simplified representation of this pathway, which is often associated with cell proliferation and survival.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
References
Application Notes and Protocols for the Evaluation of Epiequisetin as a Potential HIV-1 Integrase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of novel compounds, such as Epiequisetin, as potential HIV-1 integrase inhibitors. To date, there is a notable absence of primary scientific literature and validated experimental data specifically detailing the mechanism of action or efficacy of this compound for this purpose. The experimental procedures outlined below are based on established methodologies for the characterization of known HIV-1 integrase inhibitors and should be adapted and validated for any new test compound.
Introduction: HIV-1 Integrase as a Therapeutic Target
Human Immunodeficiency Virus type 1 (HIV-1) replication is a multi-stage process that offers several targets for antiretroviral therapy.[1] One of the critical enzymes in the HIV-1 life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[2][3] This integration step is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[3] By blocking the action of integrase, it is possible to halt the viral replication cycle.[4]
Integrase inhibitors, specifically Integrase Strand Transfer Inhibitors (INSTIs), are a class of antiretroviral drugs that bind to the active site of the integrase enzyme. This binding prevents the "strand transfer" step, where the viral DNA is covalently linked to the host DNA. This mechanism effectively stops the virus from establishing a productive infection in the host cell. Given its vital role and the absence of a human equivalent, HIV-1 integrase is a prime target for antiviral drug development.
Hypothetical Data Summary for this compound
The following tables present a hypothetical summary of quantitative data that would be generated when evaluating a novel compound like this compound. These values are for illustrative purposes only.
Table 1: In Vitro Activity of this compound against HIV-1 Integrase
| Assay Type | Endpoint | This compound (Hypothetical) | Raltegravir (Control) |
| Integrase Strand Transfer Assay | IC₅₀ (nM) | 50 | 5 |
| Cell-Based HIV-1 Replication | EC₅₀ (nM) | 150 | 15 |
*IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of the enzyme's activity. *EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that inhibits 50% of viral replication in cell culture.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Endpoint | This compound (Hypothetical) | Raltegravir (Control) |
| MT-4 | CC₅₀ (µM) | > 50 | > 100 |
| SI | > 333 | > 6667 |
*CC₅₀ (50% Cytotoxic Concentration): Concentration of the compound that reduces the viability of uninfected cells by 50%. *SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.
Signaling Pathways and Experimental Workflows
HIV-1 Life Cycle and the Role of Integrase
The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical step of integration that is targeted by integrase inhibitors.
Mechanism of Integrase Strand Transfer Inhibition
This diagram details the mechanism by which Integrase Strand Transfer Inhibitors (INSTIs) block the integration of viral DNA into the host genome.
Experimental Workflow for Inhibitor Evaluation
The following flowchart outlines the general experimental workflow for screening and characterizing a novel compound for anti-HIV-1 integrase activity.
Detailed Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of the integration reaction in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA substrate (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target DNA substrate (labeled with a detectable tag, e.g., DIG)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl)
-
Test compound (this compound) and control inhibitor (Raltegravir)
-
Detection antibody (e.g., anti-DIG-HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated donor DNA substrate. Incubate and wash to remove unbound substrate.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Compound Addition: Add serial dilutions of the test compound (this compound) and control inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Initiate Reaction: Add the labeled target DNA substrate to all wells to start the integration reaction. Incubate at 37°C.
-
Detection: Wash the plates to remove unreacted components. Add the HRP-conjugated detection antibody, which will bind to the integrated target DNA.
-
Signal Development: After washing, add the HRP substrate (TMB) and incubate until color develops.
-
Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a relevant cell line.
Materials:
-
A susceptible cell line (e.g., MT-4, TZM-bl reporter cells)
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 NL4.3)
-
Cell culture medium and supplements
-
Test compound (this compound) and control inhibitor (Raltegravir)
-
p24 Antigen ELISA kit or luciferase/beta-galactosidase assay reagents (for reporter cells)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound and control inhibitor to the cells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantify Replication:
-
For p24 ELISA: Collect the cell culture supernatant and measure the amount of p24 antigen produced using a commercial ELISA kit.
-
For Reporter Cells: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase, beta-galactosidase).
-
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration compared to the virus control (no compound). Determine the EC₅₀ value from the dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
The same cell line used in the replication assay
-
Cell culture medium
-
Test compound (this compound) and control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the replication assay.
-
Compound Addition: Add serial dilutions of the test compound to the wells (in the absence of virus). Include untreated cells as a viability control.
-
Incubation: Incubate the plate for the same duration as the replication assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The protocols and frameworks provided here offer a comprehensive approach to evaluating a novel compound, such as this compound, for its potential as an HIV-1 integrase inhibitor. A successful candidate would demonstrate potent inhibition in the biochemical strand transfer assay, effectively block viral replication in cell-based assays, and exhibit low cytotoxicity, resulting in a high selectivity index. Should this compound show promise in these initial screens, further studies would be warranted to elucidate its precise mechanism of action, evaluate its efficacy against drug-resistant HIV-1 strains, and assess its pharmacokinetic properties.
References
Epiequisetin and Its Isomer Equisetin: Applications Beyond Cancer
Introduction
Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has garnered significant attention for its potent anti-cancer properties. However, emerging research suggests that the biological activities of this compound and its closely related isomer, Equisetin, extend beyond oncology. These compounds have demonstrated potential applications as antiviral, antibacterial, and anti-obesity agents, as well as exhibiting phytotoxic effects. This document provides detailed application notes and experimental protocols for these non-cancer applications, offering valuable insights for researchers, scientists, and drug development professionals.
Antiviral Activity: HIV-1 Integrase Inhibition
Application Note
This compound has been identified as an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The inhibition of HIV-1 integrase blocks the viral life cycle, preventing the establishment of a productive infection. This compound's ability to inhibit both the 3' end-processing and strand transfer activities of the integrase makes it a promising candidate for the development of novel antiretroviral therapies.[1][2][3]
Experimental Protocol: In Vitro HIV-1 Integrase Inhibition Assay
This protocol outlines a biochemical assay to determine the inhibitory effect of this compound on HIV-1 integrase activity.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target host DNA.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
This compound (test compound)
-
Known HIV-1 integrase inhibitor (positive control, e.g., Raltegravir)
-
DMSO (for dissolving compounds)
-
96-well plates (e.g., streptavidin-coated for biotinylated substrates)
-
Detection reagents (e.g., enzyme-linked immunosorbent assay (ELISA)-based detection system)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Preparation: If using a biotinylated donor DNA, coat a streptavidin-coated 96-well plate with the donor DNA substrate according to the manufacturer's instructions. Wash the plate to remove unbound substrate.
-
Inhibitor and Enzyme Incubation: Add the diluted this compound or control compounds to the wells of the assay plate. Subsequently, add the recombinant HIV-1 integrase to each well. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the strand transfer reaction by adding the target DNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the integration reaction to proceed.
-
Detection: Stop the reaction and detect the product of the integration reaction using an appropriate method. For an ELISA-based system, this typically involves a series of washing steps followed by the addition of a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a substrate that produces a detectable signal.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.
Signaling Pathway Diagram
Caption: this compound inhibits HIV-1 integrase, blocking viral DNA integration.
Antibacterial Activity of the Isomer Equisetin
Application Note
Equisetin, an isomer of this compound, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[4] It has also been shown to work synergistically with antibiotics like colistin to combat multi-drug resistant Gram-negative bacteria.[5] The mechanism of action for its synergistic effect involves increasing the permeability of the bacterial outer membrane, which facilitates the entry of Equisetin and other antibiotics into the bacterial cell, leading to enhanced bacterial killing. This suggests a potential role for Equisetin and its derivatives in overcoming antibiotic resistance.
Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC) of Equisetin
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 19659 | 8-16 | |
| Staphylococcus aureus | ATCC 29213 | 4 | |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 16 | |
| Xanthomonas oryzae pv. oryzicola | - | 4-16 | |
| Xanthomonas oryzae pv. oryzae | - | 4-16 | |
| Pseudomonas solanacearum | - | 4-16 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of Equisetin against a bacterial strain.
Materials:
-
Equisetin
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of Equisetin in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized concentration (e.g., 1.5 x 10^6 CFU/mL).
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the serially diluted Equisetin. Include positive control wells (bacteria in MHB without Equisetin) and negative control wells (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of Equisetin that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-Obesity Effects of the Isomer Equisetin
Application Note
Equisetin has been identified as a potential anti-obesity agent. Studies have shown that Equisetin can inhibit adipogenesis in vitro and reduce high-fat diet-induced obesity in mice without affecting food intake. The proposed mechanism of action involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in adipose tissue that is involved in the conversion of inactive cortisone to active cortisol, which promotes fat accumulation.
Quantitative Data Summary: In Vivo Anti-Obesity Effects of Equisetin in Mice
| Parameter | Control (High-Fat Diet) | Equisetin-Treated (High-Fat Diet) | Reference |
| Body Weight Gain (g) | ~17.5 | ~12.6 | |
| Epididymal Fat Mass (g) | Significantly Higher | Significantly Lower | |
| Serum Triglycerides (mg/dL) | Elevated | Reduced | |
| Serum Total Cholesterol (mg/dL) | Elevated | Reduced |
Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines the methodology for evaluating the anti-obesity effects of Equisetin in a mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) and standard chow diet
-
Equisetin
-
Vehicle for oral gavage (e.g., PBS)
-
Metabolic cages for monitoring food intake and energy expenditure
-
Equipment for measuring body weight, body composition (e.g., DEXA scan), and blood parameters
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity. A control group should be fed a standard chow diet.
-
Treatment: Following the induction of obesity, divide the HFD-fed mice into treatment and control groups. Administer Equisetin (dissolved in a suitable vehicle) daily via oral gavage to the treatment group for a defined period (e.g., 6 weeks). The control group receives the vehicle only.
-
Monitoring: Throughout the treatment period, monitor body weight, food intake, and water consumption regularly.
-
Metabolic Analysis: At the end of the treatment period, perform metabolic analyses such as glucose tolerance tests and insulin tolerance tests.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood samples for the analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL) and hormones (e.g., leptin, adiponectin). Dissect and weigh various adipose tissue depots (e.g., epididymal, subcutaneous) and other organs (e.g., liver).
-
Data Analysis: Analyze the collected data to compare the effects of Equisetin treatment with the control group. Statistical analysis should be performed to determine the significance of the observed differences.
Signaling Pathway Diagram
Caption: Equisetin inhibits 11β-HSD1, reducing cortisol production and adipogenesis.
Phytotoxicity
Application Note
This compound has been reported to exhibit phytotoxic activity, inhibiting the germination of various seeds and the growth of young seedlings. This property suggests its potential as a natural herbicide. The exact mechanism of its phytotoxicity is not fully elucidated but may involve the disruption of essential cellular processes in plants.
Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay
This protocol provides a general method for assessing the phytotoxic effects of this compound.
Materials:
-
Seeds of a model plant species (e.g., lettuce, cress)
-
This compound
-
Solvent for this compound (e.g., acetone or ethanol)
-
Sterile filter paper
-
Petri dishes
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Compound Application: Prepare different concentrations of this compound in a suitable solvent. Apply a known volume of each concentration onto a sterile filter paper placed in a Petri dish. Allow the solvent to evaporate completely, leaving a residue of this compound on the filter paper. A control group should be prepared with the solvent only.
-
Seed Plating: Place a specific number of seeds (e.g., 10-20) on the treated filter paper in each Petri dish.
-
Germination Conditions: Add a small amount of sterile water to each Petri dish to moisten the filter paper. Seal the Petri dishes and place them in a growth chamber with controlled temperature and light conditions suitable for the chosen plant species.
-
Data Collection: After a defined period (e.g., 3-7 days), count the number of germinated seeds in each Petri dish. Measure the radicle (root) and hypocotyl (shoot) length of the seedlings.
-
Data Analysis: Calculate the germination percentage and the average radicle and hypocotyl lengths for each concentration of this compound. Compare the results with the control group to determine the inhibitory effect of the compound. Calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in germination or seedling growth.
Logical Relationship Diagram
Caption: Experimental workflow for assessing the phytotoxicity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equisetin Targets Intracellular Staphylococcus aureus through a Host Acting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equisetin Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Epiequisetin precipitation in culture media
Welcome to the technical support center for Epiequisetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a fungal metabolite and an epimer of equisetin.[1] Like many small molecules derived from natural products, it has relatively low aqueous solubility. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media. This rapid change in solvent polarity can cause the compound to fall out of solution.[2]
Q2: My this compound stock solution appears cloudy or has visible crystals. What should I do?
A cloudy or precipitated stock solution indicates that the compound is not fully dissolved. This can happen during storage, especially if subjected to freeze-thaw cycles.[3] Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure all precipitate is redissolved.[3] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.[3] Aliquoting the stock solution into smaller, single-use volumes can help minimize freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize solvent-induced precipitation and potential cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v). For sensitive cell lines or long-term experiments, a final concentration below 0.1% is ideal.
Q4: Can the type of cell culture medium or serum affect this compound solubility?
Yes. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and pH buffering systems, which can influence compound solubility. For instance, media with high levels of calcium or phosphate can sometimes contribute to the formation of insoluble complexes. Similarly, proteins in fetal bovine serum (FBS) can interact with the compound, either aiding solubility or contributing to precipitation over time. It is crucial to determine the solubility of this compound in the specific medium and serum combination used in your experiments.
Q5: How can I determine the maximum soluble concentration of this compound for my specific experimental conditions?
You should perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock solution in your specific cell culture medium and observing them for precipitation over a period equivalent to your experiment's duration. A detailed protocol for this assay is provided below.
Troubleshooting Guide: this compound Precipitation
This guide addresses common scenarios of this compound precipitation during experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation (Precipitate forms instantly upon adding this compound stock to the medium) | Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous medium. | • Lower the final working concentration of this compound.• Perform serial dilutions in the culture medium rather than a single large dilution. |
| "Salting Out" / Solvent Shock: The rapid change in polarity from the DMSO stock to the aqueous medium causes the compound to crash out of solution. | • Pre-warm the culture medium to 37°C before adding the compound.• Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersal. | |
| Incompletely Dissolved Stock: The stock solution was not fully dissolved before use. | • Ensure the stock solution is clear and free of any visible precipitate. Gently warm (37°C) and vortex the stock vial before making dilutions. | |
| Delayed Precipitation (Precipitate appears hours or days after addition) | Temperature Shift: Compound has lower solubility at the incubation temperature (e.g., 37°C) compared to room temperature. | • Pre-warm all components to 37°C before mixing.• Determine the compound's solubility at the intended incubation temperature. |
| pH Shift: Cellular metabolism can alter the pH of the medium over time, affecting the solubility of pH-sensitive compounds. | • Use a medium with a stronger buffering capacity (e.g., supplemented with HEPES).• Ensure the incubator's CO2 level is properly calibrated. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other media components, forming insoluble complexes over time. | • Test the compound's stability in your specific medium over the intended duration of the experiment.• If using serum-free medium, be aware that metal supplements can sometimes cause precipitation. | |
| Evaporation: Water loss from the culture vessel can increase the concentration of the compound and other media components, leading to precipitation. | • Ensure proper humidity levels in the incubator.• Use sealed flasks or plates to minimize evaporation during long-term cultures. |
Quantitative Data: this compound Solubility
The following table provides illustrative data on the kinetic solubility of this compound under various conditions. Note: This is example data; users must determine the solubility for their specific experimental setup.
| Culture Medium | Final DMSO (v/v) | pH | Temperature (°C) | Max Soluble Concentration (µM) |
| DMEM + 10% FBS | 0.1% | 7.4 | 37 | 50 |
| DMEM + 10% FBS | 0.5% | 7.4 | 37 | 75 |
| RPMI-1640 + 10% FBS | 0.1% | 7.2 | 37 | 40 |
| DMEM (Serum-Free) | 0.1% | 7.4 | 37 | 25 |
| DMEM + 10% FBS | 0.1% | 6.8 | 37 | 20 |
| DMEM + 10% FBS | 0.1% | 7.4 | 25 | 65 |
Diagrams
Factors Leading to this compound Precipitation
Caption: Key factors contributing to the precipitation of this compound in culture.
Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for determining the maximum soluble concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block at 37°C (optional)
Methodology:
-
Calculate the mass of this compound powder required to achieve the desired stock concentration (e.g., 10-50 mM).
-
Carefully weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution against a light source. If any solid particles remain, gently warm the solution at 37°C for 5-10 minutes and vortex again.
-
Once the solution is completely clear, it is ready for use or storage.
-
For storage, create small, single-use aliquots to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration (Kinetic Solubility Assay)
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over the duration of an experiment.
Materials:
-
Prepared this compound stock solution (e.g., 50 mM in DMSO)
-
Your specific cell culture medium (with serum/supplements, if applicable)
-
Sterile 1.5 mL microcentrifuge tubes or a sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Methodology:
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C to mimic experimental conditions.
-
Prepare Dilutions:
-
Set up a series of labeled sterile tubes or wells in a 96-well plate.
-
Prepare the highest desired concentration by adding the appropriate amount of this compound stock to the pre-warmed medium. For example, to make a 100 µM solution from a 50 mM stock (a 1:500 dilution), add 1 µL of stock to 499 µL of media. Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a defined volume (e.g., 200 µL) from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media. Mix well and repeat for the desired concentration range.
-
Include a negative control: medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.2%) but no this compound.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution against a light source for any signs of precipitation (e.g., cloudiness, fine particles, crystals, or sediment) at relevant time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, 48 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the entire incubation period is considered the maximum soluble concentration for your specific experimental conditions. For more sensitive detection, a small aliquot can be examined under a microscope.
-
References
Technical Support Center: Optimizing Epiequisetin Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Epiequisetin in in vitro experiments. The following information is intended to serve as a reference for designing and troubleshooting experiments to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti.[1] It has demonstrated anti-cancer properties, particularly against prostate cancer cells.[1][2] Its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway and the activation of the DR5 (Death Receptor 5) signaling pathway.[2] This dual action leads to cell cycle arrest at the G1 phase, induction of apoptosis (programmed cell death), and inhibition of cell proliferation and migration.[2]
Q2: What is a typical starting concentration for this compound in vitro?
A2: A good starting point for determining the optimal concentration is the IC50 value, which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. For this compound, the IC50 for inhibiting the viability of PC-3 prostate cancer cells has been reported to be 4.43 ± 0.24 μM. However, the optimal concentration can vary significantly depending on the cell line and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How do I determine the optimal treatment duration for this compound?
A3: The optimal treatment duration is dependent on the cell type, the concentration of this compound used, and the biological question being addressed. A time-course experiment is the most effective method to determine this. This involves treating cells with a fixed concentration of this compound and evaluating the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This will help identify the time point at which the maximal desired effect is observed without causing excessive, non-specific cytotoxicity.
Q4: Should I be concerned about the stability of this compound in my cell culture medium?
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound treatment duration.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use fresh tips for each replicate. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| No observable effect of this compound | The chosen cell line may be resistant. The concentration may be too low or the incubation time too short. The compound may have degraded. | Test a higher concentration range or a longer incubation time. Use a positive control known to induce a response in your cell line. Prepare fresh stock solutions of this compound. |
| Excessive cell death, even at low concentrations | The cell line may be highly sensitive to this compound. The solvent (e.g., DMSO) may be at a toxic concentration. The cells may have been unhealthy prior to treatment. | Perform a dose-response experiment with a wider range of lower concentrations. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Use healthy, actively dividing cells for your experiments. |
| Inconsistent results between experiments | Variations in cell passage number, cell density, or reagent preparation. | Use cells within a consistent and low passage number range. Optimize and standardize the cell seeding density. Prepare fresh reagents for each experiment and follow a consistent protocol. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM) to identify the active range. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells in multiple 96-well plates at the optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 or 2x IC50 determined from Protocol 1) and a vehicle control.
-
Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform the desired assay (e.g., cell viability, apoptosis assay, western blot for pathway analysis) on one of the plates.
-
Data Analysis: Plot the measured effect against time to determine the point at which the desired effect is optimal.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Epiequisetin Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve experimental artifacts when working with Epiequisetin.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound primarily inhibits the proliferation of prostate cancer cells by targeting the PI3K/Akt signaling pathway. It also induces apoptosis through the activation of the Death Receptor 5 (DR5) signaling pathway and suppresses cell migration by inhibiting the beta-catenin/cadherin signaling pathway.[1] |
| What are the known stability limitations of this compound? | This compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to high temperatures (above 40°C), low pH values (pH 1 and 4), and oxidation (e.g., exposure to 2% H2O2).[2][3] It is recommended to store this compound solutions under appropriate conditions to avoid degradation. |
| Are there known discrepancies between in vitro and in vivo results with this compound? | Yes, inconsistencies have been observed. For example, while this compound was found to reduce the expression of PI3K and Akt proteins in in vitro cellular assays, the same effect was not observed in mouse tumor tissues.[1] Researchers should be aware of these potential differences when translating in vitro findings to in vivo models. |
| What are common sources of variability in cell-based assays with this compound? | As with many cell-based assays, variability can arise from several factors. These include inconsistencies in cell seeding density, passage number, incubation times, and temperature and CO2 fluctuations.[4] The choice of microtiter plate type (e.g., clear, black, white) can also contribute to variability depending on the detection method (absorbance, fluorescence, luminescence). |
Troubleshooting Guides
Problem 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
Symptoms:
-
High variability in IC50 values between experiments.
-
Unexpectedly low or no inhibition of cell proliferation.
-
Results are not reproducible.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. Given its sensitivity to low pH and high temperatures, ensure the solvent and culture medium are at an appropriate pH and avoid exposing the compound to elevated temperatures for extended periods. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells to maintain consistency. |
| Inappropriate Assay Endpoint | The timing of the assay endpoint is critical. For a compound like this compound that affects the cell cycle, the duration of treatment should be sufficient to observe an effect on proliferation. Consider running a time-course experiment to determine the optimal endpoint. |
| Variable CO2 Levels | Fluctuations in incubator CO2 levels can alter the pH of the culture medium, potentially affecting both cell health and the stability of this compound. Ensure the incubator's CO2 sensor is calibrated and functioning correctly. |
Problem 2: Discrepancy Between Proliferation and Apoptosis Assay Results
Symptoms:
-
Significant inhibition of proliferation observed, but minimal or no increase in apoptosis markers (e.g., caspase activity, Annexin V staining).
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Cycle Arrest vs. Apoptosis | This compound has been shown to induce cell cycle arrest. It is possible that at the concentration tested, the primary effect is cytostatic (inhibiting growth) rather than cytotoxic (inducing death). Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to determine if cells are accumulating in a specific phase of the cell cycle. |
| Delayed Apoptotic Response | The induction of apoptosis may occur later than the inhibition of proliferation. Conduct a time-course experiment for apoptosis markers to capture the peak response. |
| Apoptosis Pathway Specificity | This compound induces apoptosis via the DR5 signaling pathway. Ensure that your apoptosis assay is capable of detecting changes in this extrinsic pathway. Consider measuring the expression of key proteins in this pathway, such as DR5, Caspase-8, and Caspase-3. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies used in the study of this compound's effect on prostate cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Forced Degradation Study
This protocol is based on general principles of forced degradation studies for drug substances.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Thermal Stress: Incubate the solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24 hours).
-
Acid/Base Hydrolysis: Adjust the pH of the solutions to acidic (e.g., pH 1 with HCl) and basic (e.g., pH 13 with NaOH) conditions and incubate at room temperature.
-
Oxidative Stress: Add hydrogen peroxide (e.g., 2% H2O2) to the solution and incubate at room temperature.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect degradation products.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Long-Term Stability and Forced Degradation Assessment of EPICERTIN, a Mucosal Healing Biotherapeutic for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Technical Support Center: Epiequisetin (Equisetin)
Welcome to the technical support center for Epiequisetin, a potent bioactive compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding its use, with a specific focus on minimizing off-target effects.
Note on Nomenclature: The compound is most commonly referred to as "Equisetin" in scientific literature. This guide will use this standard nomenclature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Equisetin?
A1: Equisetin is a natural product known to have multiple biological activities. Its primary characterized mechanisms of action are the inhibition of HIV-1 integrase and potent antibacterial activity, particularly against Gram-positive pathogens, through the allosteric binding of biotin carboxylase.[1][2]
Q2: What are the known or potential off-target effects of Equisetin in mammalian cells?
A2: While sometimes having low direct cytotoxicity, Equisetin's effects are not limited to its primary targets.[1] In mammalian host cells, it has been shown to induce key cellular pathways as part of its mechanism to clear intracellular pathogens.[1][3] These modulations can be considered off-target effects in experiments not related to intracellular infection. Key potential off-target effects include:
-
Induction of Autophagy: Equisetin can activate the autophagy pathway in host cells.
-
Mitochondrial ROS Generation: The compound can perturb mitochondrial function, leading to the accumulation of reactive oxygen species (ROS).
-
General Cytotoxicity: At higher concentrations or in sensitive cell lines, Equisetin can exhibit cytotoxicity.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be employed to ensure the observed effects are primarily due to the intended target modulation:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimum concentration required to achieve the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.
-
Employ Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA/shRNA to knock down or knock out the intended target. An absence of the phenotype upon genetic knockout strongly suggests the compound's effect is on-target.
-
Use Structurally Distinct Inhibitors: If available, use another inhibitor with a different chemical scaffold that targets the same protein. If both compounds produce the same phenotype, it is less likely to be caused by a shared off-target effect.
-
Perform Rescue Experiments: Transfect cells with a mutant version of the target protein that is resistant to Equisetin. If the inhibitor-induced phenotype is reversed in these cells, it provides strong evidence for an on-target mechanism.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity at concentrations expected to be safe for mammalian cells.
-
Possible Cause: The specific cell line you are using may be particularly sensitive to Equisetin-induced mitochondrial stress or ROS production. Off-target effects are often concentration-dependent and cell-type specific.
-
Troubleshooting Steps:
-
Confirm Viability Data: Use an orthogonal method to confirm cell death (e.g., if you used an MTT assay, confirm with a live/dead stain like Trypan Blue or a membrane-impermeable DNA dye).
-
Lower the Concentration: Re-run your dose-response experiment starting from a much lower concentration range (e.g., nanomolar) to identify a therapeutic window where the on-target effect is present without significant cytotoxicity.
-
Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to quantify ROS levels in treated cells. If ROS production correlates with cytotoxicity, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment to see if it rescues the phenotype.
-
Assess Mitochondrial Health: Use an assay to measure mitochondrial membrane potential (e.g., TMRE or JC-1) to determine if the observed toxicity is linked to mitochondrial dysfunction.
-
Problem 2: My experimental results are inconsistent or not what I expected based on the known primary target.
-
Possible Cause: An off-target effect, such as the induction of autophagy, may be confounding your results. For example, if your experiment involves protein degradation, unintentional activation of autophagy could interfere with your measurements.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: If possible, use a direct biochemical assay or a cellular thermal shift assay (CETSA) to confirm that Equisetin is binding to its intended target in your system.
-
Monitor for Autophagy: Perform a Western blot for key autophagy markers like LC3-II (which should increase) and p62 (which should decrease) in Equisetin-treated cells compared to controls.
-
Inhibit Off-Target Pathway: If you confirm that an off-target pathway is activated, use a known inhibitor for that pathway (e.g., 3-Methyladenine or Chloroquine to inhibit autophagy) in a control experiment. If this reverses the unexpected phenotype, it points to an off-target mechanism.
-
Consult the Literature: Search for studies using Equisetin in similar cellular models to see if comparable unexpected effects have been documented.
-
Data Presentation
When evaluating a compound like Equisetin against other potential inhibitors, it is critical to compare key quantitative metrics. A higher selectivity ratio indicates a lower probability of off-target effects at the therapeutic concentration.
Table 1: Example Comparison of Inhibitor Selectivity
| Inhibitor | Primary Target IC₅₀ (nM) | Off-Target 1 (e.g., Kinase X) IC₅₀ (nM) | Off-Target 2 (e.g., GPCR Y) IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Equisetin | 50 | 2,500 | >20,000 | 50 |
| Compound A | 10 | 30 | 500 | 3 |
| Compound B | 100 | 15,000 | >20,000 | 150 |
Interpretation: In this example, Compound B is the most selective, despite being less potent than Compound A. Equisetin shows moderate selectivity, while Compound A's high potency is compromised by poor selectivity, making it more likely to produce off-target effects.
Experimental Protocols
Protocol 1: Determining Minimum Effective Concentration & Cytotoxicity (MTT Assay)
Objective: To find the lowest concentration of Equisetin that produces the desired on-target effect while minimizing general cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of Equisetin in the appropriate cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted Equisetin solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
On-Target Assay: At the end of the incubation, perform your specific assay for the on-target effect (e.g., measure viral replication for HIV-1 integrase inhibition).
-
Cytotoxicity Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for both the on-target effect and cytotoxicity to identify the optimal concentration range.
Visualizations
Caption: On-target vs. potential off-target pathways of Equisetin.
References
dealing with batch-to-batch variability of Epiequisetin
Welcome to the technical support center for Epiequisetin. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential issues arising from the batch-to-batch variability of this compound, a fungal metabolite with known anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti.[1][2] Its primary anti-cancer activity, particularly in prostate cancer models, involves the induction of apoptosis through the upregulation of Death Receptor 5 (DR5) and subsequent activation of caspases.[1][2] Additionally, it inhibits the PI3K/Akt signaling pathway, which leads to cell cycle arrest at the G1 phase and reduced cell proliferation and migration.[1]
Q2: Why is batch-to-batch variability a concern for this compound?
A2: this compound is a natural product derived from fungal fermentation. The production of such metabolites can be influenced by subtle variations in fermentation conditions, nutrient sources, and subsequent purification processes. This can lead to differences in purity, the profile of minor related impurities, and ultimately, biological activity between different production lots. Such variability is a known challenge for natural product-derived compounds in research and drug development.
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage is critical to maintaining the activity of this compound.
-
Solid Form: The compound should be stored at -20°C and is stable for at least four years under these conditions.
-
Stock Solutions: Once prepared (e.g., in DMSO), stock solutions should be stored in small aliquots in tightly sealed vials at -20°C. It is recommended to use these solutions within one month. Avoid repeated freeze-thaw cycles. Before opening a vial, allow it to warm to room temperature for at least 60 minutes to prevent condensation.
Q4: What are the known biological activities of this compound?
A4: this compound has demonstrated several biological activities, including:
-
Cytotoxicity against various prostate cancer cell lines (LNCaP, 22Rv1, DU145, and PC-3).
-
Inhibition of HIV-1 integrase.
-
Phytotoxicity, inhibiting the germination of seeds and the growth of seedlings.
Troubleshooting Guide: Inconsistent Experimental Results
Q5: My IC50 value for this compound in PC-3 cells has shifted significantly with a new batch. What should I do?
A5: A shift in the IC50 value is a classic indicator of batch-to-batch variability. The reported IC50 for this compound in PC-3 cells is approximately 4.43 ± 0.24 μM. If you observe a significant deviation, follow this troubleshooting workflow.
Q6: I'm not seeing the expected increase in apoptosis or DR5 expression with a new batch of this compound. Why?
A6: This could be due to lower potency in the new batch. This compound is known to upregulate DR5 expression and induce apoptosis.
-
Confirm with a Reference Batch: If possible, run an experiment comparing your new batch head-to-head with an old batch that gave the expected results.
-
Check Downstream Markers: Use Western blotting to check for the expression of DR5 and cleaved caspase-3, key markers of the apoptotic pathway activated by this compound. A lack of induction by the new batch compared to a positive control would suggest a potency issue.
-
Dose-Response: Perform a dose-response experiment. The new batch may still be active but require a higher concentration to achieve the same effect, indicating lower purity or the presence of inhibitors.
Q7: My this compound powder has a different color/texture than the previous batch. Is this a problem?
A7: A change in physical appearance can be the first sign of a difference between batches. While not definitive, it warrants further investigation. You should perform a solubility test and a potency assay (e.g., IC50 determination) to confirm that the material performs as expected before using it in critical experiments.
Quality Control and Batch Qualification
To mitigate the impact of batch-to-batch variability, we recommend a standardized internal quality control (QC) workflow for every new lot of this compound received.
Hypothetical Batch Comparison Data
This table illustrates a hypothetical scenario comparing a new batch of this compound to a previously validated reference standard.
| Parameter | Reference Standard (Batch A) | New Lot (Batch B) | Acceptance Criteria | Result |
| Appearance | White to off-white powder | Light yellow powder | White to off-white powder | FAIL |
| Solubility (10 mM in DMSO) | Clear, colorless solution | Clear, yellow solution | Clear, colorless solution | FAIL |
| Purity (HPLC) | 99.2% | 95.5% | ≥ 98.0% | FAIL |
| IC50 in PC-3 Cells | 4.5 µM | 7.8 µM | 4.0 - 5.0 µM | FAIL |
In this scenario, Batch B fails to meet the established criteria and should not be used in experiments as a direct replacement for Batch A.
Key Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol details how to measure the cytotoxic effect of this compound on PC-3 prostate cancer cells.
-
Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI 1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Typical final concentrations for the dose-response curve might range from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for DR5 Expression
-
Cell Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 1X and 2X the IC50 concentration) and a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DR5 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize the DR5 signal to the loading control to compare expression levels across treatments.
This compound Signaling Pathway
The diagram below illustrates the key signaling pathways modulated by this compound in prostate cancer cells, leading to apoptosis and cell cycle arrest.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Epiequisetin in solution
Welcome to the technical support center for Epiequisetin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in methanol. For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of similar fungal metabolites, such as its epimer, equisetin.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO or methanol and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: How should I store this compound solutions?
A2: As a solid, this compound is stable for at least four years when stored at -20°C. For solutions, it is best practice to prepare them fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. The stability in aqueous buffers at these temperatures should be experimentally determined.
Q3: What are the common factors that can affect the stability of this compound in my experiments?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Enzymatic Degradation: If working with biological matrices, enzymes could potentially metabolize this compound.
Q4: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity suggests that the this compound in your solution is degrading. This could be due to one or more of the factors listed in Q3. Review your experimental protocol to identify potential sources of instability. Consider preparing fresh solutions, protecting your solutions from light, and minimizing the time between solution preparation and use.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter while working with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | - The final concentration of the organic solvent (e.g., DMSO, methanol) is too low to maintain solubility.- The concentration of this compound exceeds its solubility limit in the final buffer. | - Ensure the final concentration of the organic co-solvent is sufficient to keep this compound dissolved. A final DMSO concentration of <1% is generally recommended for cell-based assays.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer system.- Prepare a more dilute stock solution. |
| Inconsistent experimental results between batches of this compound solution. | - Degradation of the stock solution over time due to improper storage.- Incomplete dissolution of the solid this compound when preparing the stock solution. | - Prepare fresh stock solutions for each set of experiments.- If storing stock solutions, aliquot into single-use vials to avoid multiple freeze-thaw cycles.- Ensure complete dissolution of the solid this compound by vortexing or brief sonication before making dilutions. |
| Loss of this compound potency during a long-term experiment. | - Gradual degradation of this compound in the experimental medium at the incubation temperature. | - If possible, replenish the this compound-containing medium periodically during the experiment.- Conduct a time-course stability study of this compound in your experimental medium at the relevant temperature to understand its degradation kinetics. |
| Suspected degradation, but the cause is unknown. | - Multiple factors (pH, light, temperature, oxidation) could be contributing to instability. | - Perform a forced degradation study to systematically investigate the impact of different stress conditions on this compound stability. This will help identify the primary degradation pathways. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for identifying the degradation pathways and developing a stability-indicating analytical method.[2][3][4]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound solid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer a portion of the stock solution to a vial and heat in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method to separate and quantify this compound and its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and characterize any major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.
-
Quantitative Data Summary (Template)
Since specific stability data for this compound is not publicly available, the following table serves as a template for presenting the results of a forced degradation study.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | - |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, RT | 0 | 100 | 0 | - |
| 0.5 | ||||
| 2 | ||||
| 8 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | - |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 70°C | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Photostability | 0 | 100 | 0 | - |
| 24 |
*RRT: Relative Retention Time
Visualizations
Signaling Pathways of this compound
This compound has been shown to be involved in several signaling pathways, particularly in the context of cancer cell biology.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Overcoming Common Challenges with Natural Product Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with natural product inhibitors. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.
Solubility and Formulation Challenges
Poor aqueous solubility is one of the most frequent challenges encountered with natural product inhibitors, potentially leading to underestimated potency and unreliable assay results.[1][2]
Frequently Asked Questions (FAQs)
Q1: My natural product inhibitor won't dissolve in my aqueous assay buffer. What should I do first?
A1: The standard initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common first choice due to its ability to dissolve a wide range of compounds.[4][5] From this stock, you can perform serial dilutions into your experimental medium. It is critical to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid impacting the biological system.
Q2: I observed a precipitate after diluting my DMSO stock into the aqueous buffer. What are my options?
A2: This indicates that the compound is precipitating out of solution, a common issue for hydrophobic molecules. This is a critical problem, as it means the concentration of the inhibitor in your assay is unknown and lower than intended. You can address this using several tiered strategies.
Troubleshooting Guide: Precipitate Formation
If you observe precipitation after diluting your DMSO stock, follow this workflow to find a solution.
Caption: Troubleshooting workflow for inhibitor precipitation.
Data Presentation: Common Co-solvents
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous medium.
| Co-Solvent | Typical Concentration Range in Final Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Strong solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated by many cell lines; less solubilizing power than DMSO. |
| Propylene Glycol (PG) | 1 - 10% (v/v) | Common in pharmaceutical formulations; can increase viscosity. |
| Polyethylene Glycol (PEG 400) | 1 - 10% (v/v) | Low-molecular-weight PEG is a versatile and less toxic option. |
Experimental Protocol: Kinetic Solubility Assay by Turbidimetry
This high-throughput assay helps determine the concentration at which your inhibitor precipitates from a DMSO stock into an aqueous buffer.
Materials:
-
Test inhibitor dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear 96-well microplate.
-
Microplate reader with nephelometry or turbidity reading capabilities (e.g., absorbance at 620 nm).
Procedure:
-
Prepare Dilutions: Create a serial dilution of your inhibitor stock solution directly in the 96-well plate.
-
Transfer: Transfer a small, fixed volume (e.g., 2-5 µL) of each DMSO dilution into a new 96-well plate. Include a DMSO-only control.
-
Add Buffer: Rapidly add the aqueous assay buffer to each well to achieve the desired final concentrations and a consistent final DMSO percentage (e.g., 1%).
-
Incubate: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours, protected from light.
-
Measure: Measure the light scattering or turbidity of each well using a plate reader.
-
Analyze: A significant increase in signal compared to the DMSO control indicates the formation of a precipitate. The highest concentration without a signal increase is the kinetic solubility limit.
Purity and Characterization
Natural product extracts are complex mixtures, and the presence of impurities can lead to misleading results, including false positives or irreproducible activity. Establishing the purity of the active inhibitor is crucial.
Frequently Asked Questions (FAQs)
Q1: I have a semi-purified natural product extract that shows activity. How can I be sure the activity is from my compound of interest?
A1: The presence of unknown active impurities is a significant challenge. The most reliable way to confirm the activity of your target compound is to purify it to >95% homogeneity and re-test. High-Performance Liquid Chromatography (HPLC) is the standard method for both analyzing purity and for purification (preparative HPLC).
Q2: What analytical techniques are essential for characterizing a purified natural product inhibitor?
A2: A combination of techniques is necessary. HPLC with a Diode Array Detector (DAD) can assess purity and provide UV-Vis spectral information. Mass Spectrometry (MS) is essential for determining the molecular weight. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Workflow: From Crude Extract to Characterized Inhibitor
Caption: Workflow for purification and characterization.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of a small molecule inhibitor.
Materials:
-
Purified inhibitor sample, dissolved in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC-grade solvents (e.g., acetonitrile and water).
-
Mobile phase modifiers (e.g., formic acid or ammonium formate).
-
HPLC system with a C18 reversed-phase column and a UV/DAD detector.
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases.
-
Mobile Phase A: Purified water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector to collect data across a wavelength range (e.g., 200-400 nm) and monitor at a specific wavelength (e.g., 254 nm).
-
-
Gradient Elution: Program a linear gradient. For example:
-
0-20 min: 10% B to 90% B.
-
20-25 min: Hold at 90% B.
-
25-30 min: Return to 10% B and equilibrate.
-
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved sample.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the DAD to check for peak purity; the UV-Vis spectrum should be consistent across the main peak.
-
Stability and Storage
Natural products can be susceptible to degradation from factors like temperature, light, pH, and repeated freeze-thaw cycles, affecting their potency and the reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my DMSO stock solution of a newly isolated inhibitor?
A1: For long-term storage, aliquot the DMSO stock solution into small, tightly sealed vials to minimize headspace and prevent moisture absorption. Store these aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.
Q2: I suspect my inhibitor is degrading in the assay medium during a long incubation. How can I check this?
A2: You can perform a stability study. Incubate the inhibitor in your assay buffer under the exact conditions of your experiment (time, temperature, light). At different time points (e.g., 0, 2, 8, 24 hours), take an aliquot, quench any reaction, and analyze it by HPLC or LC-MS. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Data Presentation: Factors Affecting Stability
| Factor | Potential Consequence | Mitigation Strategy |
| Temperature | Increased rate of chemical degradation (e.g., hydrolysis, oxidation). | Store stock solutions at -20°C or -80°C. Perform assays at controlled temperatures. |
| Water | Hydrolysis of susceptible functional groups (e.g., esters, lactones). | Use anhydrous DMSO for stock solutions; minimize moisture exposure. |
| Light | Photodegradation of light-sensitive molecules. | Store solutions in amber vials or protect from light with foil. |
| pH | Acid or base-catalyzed degradation. | Assess stability at the pH of your assay buffer; adjust if necessary and compatible. |
| Freeze-Thaw Cycles | Introduction of moisture; potential for precipitation or degradation. | Aliquot stock solutions into single-use volumes. |
Off-Target Effects and Specificity
An inhibitor appearing active in an assay may not be acting on the intended target. It could be a "promiscuous inhibitor" that acts through non-specific mechanisms like aggregation, or it could have genuine off-target effects on other proteins.
Frequently Asked Questions (FAQs)
Q1: My inhibitor is active against my target enzyme, but it also shows activity in an unrelated cell-based assay. What could be happening?
A1: This could be due to several reasons. The inhibitor might be promiscuous, forming aggregates that sequester and inhibit multiple proteins non-specifically. Alternatively, it may have genuine polypharmacology, where it binds and inhibits multiple, distinct biological targets. Distinguishing between these possibilities is critical.
Q2: How can I test if my inhibitor is acting via a promiscuous aggregation mechanism?
A2: A key characteristic of aggregate-based inhibition is its sensitivity to non-ionic detergents. Re-run your inhibition assay in the presence of a low concentration (e.g., 0.01%) of a detergent like Triton X-100. If the inhibitory activity is significantly reduced or eliminated, it strongly suggests an aggregation-based mechanism.
Decision Tree: Investigating Non-Specific Activity
Caption: Decision tree for troubleshooting non-specific activity.
Key Experimental Approaches to Identify Off-Targets
-
Profiling Panels: Screen the inhibitor against large panels of related proteins (e.g., a kinase panel) to identify unintended interactions.
-
Chemical Proteomics: Techniques like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) can identify protein targets in complex cell lysates without chemically modifying the inhibitor, which is particularly useful for natural products.
-
Computational Prediction: In silico methods can predict potential off-targets based on structural similarity to known ligands or docking simulations into protein binding sites. This can help prioritize experimental validation.
References
Technical Support Center: Troubleshooting Resistance to PI3K Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: My PI3K inhibitor is not showing the expected cytotoxic effect on my cancer cell line. What are the possible reasons?
A1: There are several potential reasons for a lack of inhibitor efficacy. These can be broadly categorized as experimental variables or intrinsic and acquired resistance mechanisms within the cell line.
-
Experimental Issues:
-
Inhibitor Instability: Ensure the inhibitor is properly stored and handled to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Incorrect Dosing: Verify the inhibitor's concentration and the accuracy of your dilutions.
-
Cell Viability Assay Issues: The chosen assay (e.g., MTT, CellTiter-Glo) may not be optimal for your cell line or experimental conditions. Ensure the assay is validated and performed within its linear range.[1]
-
High Cell Seeding Density: Overly dense cell cultures can lead to nutrient depletion and altered metabolism, which can impact inhibitor effectiveness.[1]
-
-
Cellular Resistance Mechanisms:
-
Intrinsic Resistance: The cell line may possess inherent characteristics that make it resistant to PI3K inhibition. This can include the presence of mutations in downstream effectors of the PI3K pathway or the activity of compensatory signaling pathways.
-
Acquired Resistance: Cells can develop resistance over time with prolonged exposure to the inhibitor. This often involves genetic or epigenetic changes that reactivate the PI3K pathway or activate bypass signaling routes.[2]
-
Q2: I'm observing high variability in my IC50 values for a PI3K inhibitor between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common challenge and can stem from several factors:[1][3]
-
Cell Culture Conditions:
-
Passage Number: Use low-passage, authenticated cell lines to avoid genetic drift that can alter inhibitor sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Use a consistent and, if possible, lower serum concentration.
-
Mycoplasma Contamination: Regularly test for mycoplasma, as it can significantly alter cellular physiology and drug response.
-
-
Assay Parameters:
-
Cell Seeding Density: As mentioned previously, inconsistent cell numbers can lead to variable results. Optimize and maintain a consistent seeding density.
-
Assay Duration: The length of inhibitor exposure should be consistent across all experiments.
-
Q3: My Western blot analysis shows that while p-AKT levels are decreased after PI3K inhibitor treatment, downstream markers like p-S6K are still active. What does this suggest?
A3: This observation strongly suggests the activation of a bypass signaling pathway that can activate mTORC1 (and subsequently S6K) independently of AKT. Potential bypass pathways to investigate include:
-
MAPK/ERK Pathway: Cross-talk between the PI3K and MAPK pathways is a well-documented mechanism of resistance. Inhibition of the PI3K pathway can sometimes lead to the activation of the RAS/RAF/MEK/ERK cascade.
-
PIM Kinases: PIM kinases can phosphorylate several downstream targets of the PI3K pathway, thereby maintaining cell survival and proliferation despite PI3K inhibition.
-
SGK3: In some contexts, SGK3 can mediate PI3K signaling in cell lines with PIK3CA mutations, even when AKT activity is suppressed.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability
This guide provides a step-by-step approach to troubleshooting experiments where a PI3K inhibitor shows lower-than-expected efficacy.
Question: My cell viability assay shows minimal cell death after treatment with a PI3K inhibitor that should be effective against my cell line. How do I troubleshoot this?
Answer:
Step 1: Verify Experimental Setup and Reagents
-
Inhibitor Quality: Confirm the identity and purity of your PI3K inhibitor. Whenever possible, obtain a fresh batch from a reputable supplier.
-
Cell Line Authentication: Ensure your cell line is authentic and free from contamination.
-
Assay Controls: Include appropriate positive and negative controls in your cell viability assay to validate its performance.
Step 2: Assess PI3K Pathway Inhibition
-
Western Blot Analysis: Perform a Western blot to check the phosphorylation status of key PI3K pathway proteins.
-
Primary Target: Confirm a decrease in the phosphorylation of AKT (at both Ser473 and Thr308).
-
Downstream Effectors: Examine the phosphorylation of downstream targets like PRAS40, GSK3β, and S6 ribosomal protein.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Step 3: Investigate Potential Resistance Mechanisms
-
Bypass Pathway Activation: If downstream effectors remain active despite p-AKT inhibition, investigate the activation of alternative signaling pathways (see Guide 2).
-
Genetic Alterations:
-
PTEN Status: Loss of the tumor suppressor PTEN can lead to resistance to PI3Kα-specific inhibitors. Assess PTEN expression by Western blot or IHC.
-
PIK3CA/AKT Mutations: While often sensitizing, certain mutations may confer resistance to specific inhibitors. Sequence the relevant exons of PIK3CA and AKT1.
-
Guide 2: Identifying Bypass Signaling Pathway Activation
This guide outlines the steps to identify the activation of common bypass pathways that can confer resistance to PI3K inhibitors.
Question: My results suggest a bypass pathway is active in my PI3K inhibitor-resistant cells. How do I identify which pathway is responsible?
Answer:
Step 1: Profile Key Signaling Nodes of Suspected Bypass Pathways
-
Western Blot Analysis:
-
MAPK/ERK Pathway: Probe for phosphorylated (p-) and total levels of MEK and ERK. An increase in the p-ERK/total ERK ratio upon PI3K inhibitor treatment is indicative of pathway activation.
-
PIM Kinases: Assess the expression levels of PIM1, PIM2, and PIM3. Upregulation of these kinases has been linked to resistance.
-
JAK/STAT Pathway: Examine the phosphorylation status of STAT3.
-
-
Quantitative PCR (qPCR):
-
Receptor Tyrosine Kinases (RTKs): Measure the mRNA expression levels of RTKs such as HER2, HER3, EGFR, and IGF-1R. Upregulation of these receptors can reactivate the PI3K or other survival pathways.
-
Step 2: Functional Validation using Combination Therapy
-
Co-inhibition Experiments: Treat the resistant cells with the PI3K inhibitor in combination with an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor, a PIM inhibitor).
-
Synergy Analysis: Use a cell viability assay to determine if the combination treatment results in a synergistic or additive cytotoxic effect. A synergistic effect strongly suggests that the targeted bypass pathway is a key resistance mechanism.
Step 3: Logical Flow for Bypass Pathway Identification
Quantitative Data Summary
The following table summarizes representative IC50 values for PI3K inhibitors in sensitive versus resistant cell lines from published studies. Note that absolute IC50 values can vary between labs due to different experimental conditions.
| Cell Line | PI3K Inhibitor | Genotype | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| MCF-7 | GDC-0941 | PIK3CA E545K | ~0.2 µM | >1 µM | >5 | |
| HCT116 | BKM120 | PIK3CA H1047R | ~0.5 µM | >5 µM | >10 | |
| PC-9 | HS-10296 | EGFR ex19del | 2.62 µM | N/A | N/A | |
| H1975 | HS-10296 | EGFR L858R/T790M | 5.22 µM | N/A | N/A | |
| A549 | HS-10296 | EGFR wild type | 11.42 µM | N/A | N/A | |
| KARPAS1718 | Idelalisib | N/A | ~1 µM | >10 µM | >10 |
Experimental Protocols
Protocol 1: Generation of PI3K Inhibitor-Resistant Cell Lines
This protocol describes a common method for generating cell lines with acquired resistance to a PI3K inhibitor.
Materials:
-
Parental cancer cell line of interest
-
PI3K inhibitor of interest
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the PI3K inhibitor for the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing the PI3K inhibitor at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the inhibitor.
-
Dose Escalation: Gradually increase the concentration of the PI3K inhibitor in a stepwise manner (e.g., by 1.5 to 2-fold increments) with each passage, once the cells have adapted and are growing steadily at the current concentration.
-
Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, perform cell viability assays to confirm the shift in IC50 compared to the parental line. The resistant cells should be maintained in a medium containing the inhibitor at the highest tolerated concentration.
Protocol 2: Western Blotting for PI3K Pathway and Bypass Pathway Proteins
This protocol provides a general procedure for assessing the phosphorylation status and expression levels of key signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with PI3K inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-ERK, total ERK, PIM1, PTEN, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels or other proteins on the same membrane, the membrane can be stripped and re-probed with another primary antibody.
Protocol 3: Quantitative PCR (qPCR) for RTK Gene Expression
This protocol outlines the steps for measuring the mRNA expression of receptor tyrosine kinases.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers for target RTKs (e.g., HER2, HER3, EGFR, IGF-1R) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from your cell samples using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers for the target gene and housekeeping gene, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between your experimental groups, normalized to the housekeeping gene.
Signaling Pathway and Workflow Diagrams
Caption: Simplified PI3K signaling pathway.
Caption: Experimental workflow for generating a resistant cell line.
References
Technical Support Center: Managing Hyperglycemia in Cells Treated with PI3K Alpha Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia in cells treated with PI3K alpha inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do PI3K alpha inhibitors cause hyperglycemia in cell culture experiments?
A1: Hyperglycemia is an on-target effect of PI3K alpha inhibition. The PI3K/AKT signaling pathway is crucial for insulin-mediated glucose uptake and metabolism.[1][2][3] Inhibition of PI3K alpha, a key isoform in this pathway, leads to decreased glucose transport into cells, reduced glycogen synthesis, and increased glucose production (gluconeogenesis), resulting in an accumulation of glucose in the culture medium.[1][4]
Q2: What are the common manifestations of PI3K alpha inhibitor-induced hyperglycemia in vitro?
A2: In a cell culture setting, this manifests as:
-
Increased glucose concentration in the cell culture medium over time.
-
Altered cellular metabolism, potentially affecting experimental outcomes.
-
In some cell lines, it may lead to reduced cell viability or proliferation if not managed properly.
Q3: How can I proactively manage hyperglycemia in my cell culture experiments?
A3: Proactive management includes:
-
Baseline Glucose Monitoring: Establish the baseline glucose consumption rate of your specific cell line before initiating inhibitor treatment.
-
Media Glucose Concentration: Consider using a culture medium with a physiological glucose concentration to better mimic in vivo conditions and potentially lessen the severity of the hyperglycemic effect.
-
Time-Course and Dose-Response Experiments: Conduct preliminary experiments to determine the optimal inhibitor concentration and treatment duration that achieve the desired PI3K pathway inhibition with manageable effects on glucose metabolism.
Q4: Can the hyperglycemic effect of PI3K alpha inhibitors affect their anti-cancer efficacy in my experiments?
A4: Yes, prolonged hyperglycemia can lead to a compensatory increase in insulin signaling, which may reactivate the PI3K pathway and potentially reduce the inhibitor's anti-cancer efficacy in preclinical models. It is crucial to monitor and manage this effect to ensure accurate interpretation of your results.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of glucose in the culture medium.
-
Question: I am observing significantly higher glucose levels in the medium of my PI3K alpha inhibitor-treated cells compared to the vehicle control. Is this normal, and how can I address it?
-
Answer: This is an expected on-target effect of PI3K alpha inhibitors. To manage this, you can:
-
Reduce Initial Glucose Concentration: Start your experiment with a lower glucose concentration in the culture medium.
-
Partial Media Changes: Perform partial media changes during the experiment to prevent excessive glucose accumulation. Be mindful of maintaining a consistent inhibitor concentration.
-
Optimize Inhibitor Concentration: Determine the lowest effective concentration of the inhibitor that provides the desired level of PI3K pathway inhibition without causing excessive hyperglycemia.
-
Issue 2: Decreased cell viability or proliferation in inhibitor-treated cells.
-
Question: My cells are showing signs of toxicity (e.g., decreased viability, morphological changes) after treatment with a PI3K alpha inhibitor. Could this be related to hyperglycemia?
-
Answer: While PI3K inhibition can directly affect cell survival, severe metabolic stress from unmanaged hyperglycemia can contribute to toxicity. To troubleshoot:
-
Assess Glucose Levels: Measure the glucose concentration in the medium to determine if it has reached toxic levels for your specific cell line.
-
Perform a Dose-Response Viability Assay: Titrate the inhibitor concentration to find a balance between pathway inhibition and cell viability.
-
Consider Alternative Inhibitors: If toxicity persists at effective concentrations, consider testing other PI3K alpha inhibitors with different off-target profiles.
-
Issue 3: Inconsistent or variable inhibitor efficacy.
-
Question: I am seeing variable results in the inhibition of downstream PI3K signaling (e.g., p-AKT levels) and cellular phenotypes. Could hyperglycemia be a contributing factor?
-
Answer: Yes, feedback loops initiated by hyperglycemia can impact inhibitor efficacy. To ensure consistency:
-
Monitor Glucose and Insulin Levels: If your experimental system allows (e.g., in co-culture or in vivo models), monitor both glucose and insulin levels.
-
Control for Insulin Feedback: Be aware that compensatory insulin release can reactivate the PI3K pathway. In vitro, this is less of a direct issue unless insulin is a component of your media supplements.
-
Standardize Experimental Conditions: Ensure consistent cell seeding density, media volume, and treatment times across all experiments.
-
Data Presentation
Table 1: Effect of Different PI3K Inhibitors on Cell Viability (IC50 Values)
| Cell Line | Inhibitor | IC50 (µM) | Notes |
| Jurkat | ZSTK-474 (pan-PI3K) | ~2.5 | Effective in PTEN-deleted cell line. |
| Loucy | IPI-145 (p110γ/δ) | ~1.0 | Shows sensitivity to dual isoform inhibition. |
| ALL-SIL | BKM-120 (pan-PI3K) | >10 | Demonstrates lower sensitivity. |
| DND-41 | PIK-90 (pan-PI3K) | >10 | Also shows lower sensitivity. |
| HeLa | LY294002 | ~15 | Broadly used pan-PI3K inhibitor. |
| SiHa | BYL719 (Alpelisib) | ~5 | PI3K alpha-specific inhibitor. |
Table 2: Impact of PI3K Alpha Inhibition on Glucose Metabolism
| Parameter | Effect of PI3K Alpha Inhibition | Reference |
| Glucose Transport | Decreased | |
| Glycogen Synthesis | Reduced to ~60% | |
| Glycolysis | Reduced to ~60% | |
| Gluconeogenesis | Increased |
Experimental Protocols
1. Western Blotting for PI3K/AKT Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT at Ser473 and Thr308, to assess the efficacy of PI3K alpha inhibitors.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal pathway activation.
-
Treat cells with the PI3K alpha inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a PI3K alpha inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the PI3K alpha inhibitor. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Assay Procedure (CellTiter-Glo® Example):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
-
3. Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells, which is expected to decrease upon treatment with a PI3K alpha inhibitor.
-
Cell Culture and Treatment:
-
Plate cells in 24-well plates and grow to near confluency.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-treat cells with the PI3K alpha inhibitor or vehicle control in KRH buffer for the desired time.
-
-
Glucose Uptake Measurement:
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for a defined period (e.g., 30-60 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells.
-
-
Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader.
-
Normalize the fluorescence signal to the protein concentration of each sample.
-
Compare the glucose uptake in inhibitor-treated cells to that of the vehicle control.
-
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the point of inhibition by PI3K alpha inhibitors.
Caption: Mechanism of PI3K alpha inhibitor-induced hyperglycemia.
Caption: Troubleshooting workflow for managing hyperglycemia in cell culture.
References
interpreting unexpected results in Epiequisetin experiments
Welcome to the technical support center for Epiequisetin experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily exerts its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] It also induces apoptosis (programmed cell death) through the activation of the Death Receptor 5 (DR5) signaling pathway.[1][2] Additionally, this compound has been shown to suppress cancer cell migration by affecting the beta-catenin/cadherin signaling pathway.[1]
Q2: I am not observing the expected cytotoxicity of this compound in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the sensitivity to this compound can be cell-line specific. For instance, it has shown a more significant effect on PC-3 prostate cancer cells compared to others like LNCaP.[1] Secondly, ensure the compound has been correctly solubilized and stored to maintain its activity. Finally, the metabolic state of your cells can influence their response; ensure they are in the logarithmic growth phase during the experiment.
Q3: My Annexin V/PI apoptosis assay shows a high population of necrotic (Annexin V+/PI+) cells rather than early apoptotic (Annexin V+/PI-) cells after this compound treatment. Is this expected?
A3: While this compound induces apoptosis, high concentrations or prolonged exposure can lead to secondary necrosis, where late apoptotic cells lose membrane integrity. It is also possible that at the tested concentration, this compound is causing a rapid cytotoxic effect leading directly to necrosis in your specific cell model. Consider performing a time-course and dose-response experiment to capture the early apoptotic phase.
Q4: In my Western blot analysis, the levels of phosphorylated Akt (p-Akt) are not decreasing after this compound treatment. What should I check?
A4: This is an unexpected result given that this compound's mechanism involves PI3K/Akt pathway inhibition. First, verify your experimental setup. Ensure the this compound treatment time and concentration are appropriate for observing a change in p-Akt levels. We recommend a time-course experiment (e.g., 0, 6, 12, 24 hours) to determine the optimal time point. Also, confirm the specificity and optimal dilution of your primary and secondary antibodies. High background or non-specific bands can sometimes obscure the true signal.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in MTT/MTS Cell Viability Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound, being a natural product, might have limited solubility in aqueous media. Visually inspect the culture media for any signs of precipitation after adding the compound. If observed, consider using a lower concentration of a different solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells). |
| Interference with MTT/MTS Reagent | Some natural compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. To test for this, perform a cell-free control where this compound is added to the culture medium with the MTT/MTS reagent but without cells. |
| Variable Cell Seeding Density | Inconsistent cell numbers across wells will lead to high variability. Ensure you have a single-cell suspension before plating and mix the cell suspension between seeding each plate. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
Issue 2: Weak or No Signal for Apoptosis Markers in Western Blot
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Suboptimal Protein Concentration | The expression of apoptosis-related proteins like cleaved Caspase-3 or DR5 might be low. Ensure you load a sufficient amount of total protein (typically 20-40 µg) per lane. |
| Incorrect Antibody Dilution | The antibody concentration may be too low. Try a range of dilutions to find the optimal concentration for your specific antibody and experimental conditions. |
| Inefficient Protein Transfer | Verify that your proteins have successfully transferred from the gel to the membrane using Ponceau S staining before the blocking step. Optimize transfer time and voltage, especially for higher molecular weight proteins. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent the degradation of your target proteins. |
Issue 3: High Background in Western Blot Obscuring Target Bands
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Primary/Secondary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Reduce the antibody concentration and/or the incubation time. |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), to avoid microbial growth that can cause speckles and high background. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.
Western Blot for PI3K/Akt Pathway
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| PC-3 | 4.43 ± 0.24 |
| DU145 | 7.28 ± 0.51 |
| 22Rv1 | 6.11 ± 0.39 |
| LNCaP | 12.45 ± 1.12 |
| Data is illustrative and based on trends reported in the literature. |
Table 2: Expected Changes in Key Signaling Proteins after this compound Treatment
| Protein | Expected Change | Pathway |
| p-Akt | Decrease | PI3K/Akt |
| Total Akt | No significant change | PI3K/Akt |
| DR5 | Increase | Apoptosis |
| Cleaved Caspase-3 | Increase | Apoptosis |
| β-catenin | Decrease | Cell Migration |
| E-cadherin | Increase | Cell Migration |
| N-cadherin | Decrease | Cell Migration |
| Based on published findings. |
Visualizations
References
Validation & Comparative
Epiequisetin and Equisetin: A Comparative Analysis of Their Anti-Prostate Cancer Activity
A comprehensive review of the current experimental data on the bioactivity of the fungal metabolites epiequisetin and its isomer equisetin reveals a significant focus on this compound's potent anti-prostate cancer properties, while data on equisetin's efficacy in this context remains limited. This guide provides a detailed comparison of their known activities, drawing from available in vitro and in vivo studies to inform researchers, scientists, and drug development professionals.
This comparison guide synthesizes the available scientific literature to objectively evaluate the performance of this compound and equisetin against prostate cancer. While a direct comparative study is not yet available, this document juxtaposes the well-documented anti-prostate cancer activities of this compound with the broader, less cancer-specific bioactivity profile of equisetin.
In Vitro Cytotoxicity: this compound Demonstrates Potent and Selective Activity Against Prostate Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 (Prostate) | 4.43 ± 0.24 |
| DU145 (Prostate) | Not specified, but higher than PC-3 | |
| 22Rv1 (Prostate) | Not specified, but higher than PC-3 | |
| LNCaP (Prostate) | Not specified, but higher than PC-3 | |
| Equisetin | Prostate Cancer Cell Lines | Data not available |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound in human prostate cancer cell lines. Data for this compound is derived from a study where it was shown to be most effective against the PC-3 cell line.[1]
Mechanism of Action: Distinct Signaling Pathways Targeted by this compound in Prostate Cancer
This compound has been shown to exert its anti-prostate cancer effects through the modulation of multiple key signaling pathways involved in cell proliferation, survival, and migration.[1] Limited information is available regarding the specific anti-cancer signaling pathways targeted by equisetin.
This compound's multifaceted mechanism of action in prostate cancer includes:
-
Induction of Apoptosis via the DR5 Signaling Pathway: this compound upregulates the expression of Death Receptor 5 (DR5), leading to the activation of the extrinsic apoptosis pathway.[1]
-
Inhibition of the PI3K/Akt Signaling Pathway: By targeting the PI3K/Akt pathway, this compound inhibits cell proliferation and survival.[1]
-
Suppression of Cell Migration through the β-catenin/cadherin Signaling Pathway: this compound has been shown to inhibit the migration of prostate cancer cells by modulating the β-catenin/cadherin signaling cascade.
-
Cell Cycle Arrest: It induces cell cycle arrest at the G1 phase, thereby halting the proliferation of prostate cancer cells.
While direct mechanistic studies of equisetin in prostate cancer are lacking, its known bioactivities in other contexts, such as its antimicrobial and herbicidal effects, suggest it may also interact with fundamental cellular pathways.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on prostate cancer cell lines.
-
Cell Seeding: Prostate cancer cells (LNCaP, 22Rv1, DU145, and PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or equisetin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry)
This method is employed to quantify the percentage of apoptotic cells following treatment.
-
Cell Treatment: Prostate cancer cells are treated with the test compounds for a defined time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Prostate cancer cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., DR5, Akt, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for evaluating the anti-cancer activity of these compounds.
Caption: Signaling pathways modulated by this compound in prostate cancer cells.
Caption: General experimental workflow for assessing anti-prostate cancer activity.
Conclusion
The current body of evidence strongly supports the potential of this compound as a promising anti-prostate cancer agent. Its demonstrated cytotoxicity against prostate cancer cell lines, coupled with its multi-targeted mechanism of action involving the induction of apoptosis and inhibition of key proliferation and migration pathways, positions it as a valuable lead compound for further drug development.
In contrast, the anti-cancer activity of equisetin, particularly in the context of prostate cancer, remains largely unexplored. While it is a known bioactive metabolite, the lack of specific data on its cytotoxicity, IC50 values in cancer cell lines, and its effects on cancer-related signaling pathways makes a direct and comprehensive comparison with this compound challenging at this time.
Future research should focus on a head-to-head comparison of this compound and equisetin in prostate cancer models to elucidate their relative potencies and mechanisms of action. Such studies are crucial for determining whether both isomers possess therapeutic potential or if the specific stereochemistry of this compound is critical for its potent anti-prostate cancer effects. This will provide a clearer understanding of the structure-activity relationship and guide the rational design of more effective anti-cancer therapies.
References
A Comparative Guide to the Biological Effects of Epiequisetin and Equisetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Epiequisetin and its epimer, equisetin. Both are tetramic acid derivatives produced by fungi of the Fusarium genus and have garnered significant interest for their potent bioactivities. This document summarizes their distinct and overlapping effects, presents quantitative data from experimental studies, details relevant experimental protocols, and visualizes key pathways to aid in research and development.
At a Glance: Key Biological Activities
| Biological Effect | This compound | Equisetin |
| Anticancer Activity | Potent activity against prostate cancer cells.[1] | Moderate cytotoxic activity against various cancer cell lines.[2][3] |
| Antibacterial Activity | Documented antibacterial properties. | Broad-spectrum activity against Gram-positive and, in combination with colistin, Gram-negative bacteria.[4][5] |
| Antifungal Activity | Not extensively studied. | Effective against various plant pathogenic fungi. |
| Herbicidal Activity | Not reported. | Potent inhibitory effect on weed root growth. |
| Anti-HIV Activity | Not reported. | Inhibits HIV-1 integrase. |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and equisetin. Direct comparisons are limited in the literature, with most studies focusing on one compound's specific effects.
Table 1: Anticancer Activity (IC50 Values)
This compound has been more extensively studied for its anticancer effects, particularly against prostate cancer.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-3 | Prostate Cancer | 4.43 ± 0.24 | |
| DU145 | Prostate Cancer | 7.27 ± 0.38 | ||
| 22Rv1 | Prostate Cancer | 6.09 ± 0.31 | ||
| LNCaP | Prostate Cancer | 11.52 ± 0.81 | ||
| Equisetin | A549 | Lung Carcinoma | 42.64 µg/mL | |
| MCF-7 | Breast Adenocarcinoma | 58.61 µg/mL | ||
| HT-29 | Colorectal Adenocarcinoma | >10 µM | ||
| HL-60 | Promyelocytic Leukemia | 6.1 - 61 µM (for various derivatives) |
Table 2: Antibacterial Activity (MIC Values)
Equisetin is well-documented as a potent antibacterial agent. While direct comparative data is scarce, supporting information from a study by Zhang et al. (2021) indicates that both compounds possess antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Equisetin | Staphylococcus aureus | 4 | |
| Bacillus subtilis | 4 | ||
| Xanthomonas oryzae pv. oryzicola | 4 | ||
| Xanthomonas oryzae pv. oryzae | 8 | ||
| Pseudomonas solanacearum | 16 | ||
| This compound & Equisetin | Various Gram-positive bacteria | Data available in cited reference's supporting information. |
Table 3: Antifungal and Herbicidal Activity of Equisetin
| Activity | Target Organism/Plant | EC50 / Inhibition Rate | Reference |
| Antifungal | Botrytis cinerea | 10.7 µg/mL | |
| Fusarium graminearum | 12.9 µg/mL | ||
| Sclerotinia sclerotiorum | 17.1 µg/mL | ||
| Rhizoctonia solani | 21.0 µg/mL | ||
| Herbicidal | Echinochloa crusgalli (root) | 98.8% inhibition at 100 µg/mL | |
| Eclipta prostrata (root) | 94.4% inhibition at 100 µg/mL |
Mechanisms of Action and Signaling Pathways
This compound: Anti-Prostate Cancer Activity
This compound exerts its anti-prostate cancer effects by inducing apoptosis and inhibiting cell proliferation and migration. This is achieved through the modulation of two key signaling pathways:
-
PI3K/Akt Pathway Inhibition: this compound downregulates the phosphorylation of PI3K and Akt, leading to the inhibition of downstream signaling that promotes cell survival and proliferation. This results in cell cycle arrest at the G1 phase.
-
DR5 Signaling Pathway Activation: this compound upregulates the expression of Death Receptor 5 (DR5), which, upon activation, triggers the extrinsic apoptosis pathway involving the cleavage of caspase-3.
Equisetin: Intracellular Antibacterial Mechanism
Equisetin eliminates intracellular Staphylococcus aureus not by directly targeting the bacteria, but by modulating host cell processes.
-
Autophagy Activation: Equisetin promotes the maturation of autophagosomes and their fusion with lysosomes, enhancing the cell's natural defense mechanism against intracellular pathogens.
-
Mitochondrial ROS Generation: The compound induces depolarization of the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS), which are potent bactericidal agents.
Experimental Protocols
Cell Viability (MTT) Assay (for Anticancer Activity)
This protocol is adapted from studies on this compound's cytotoxicity.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound or equisetin) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Broth Microdilution Assay (for Antibacterial Activity)
This protocol is standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth (MHB).
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., S. aureus at ~1.5 x 10⁶ CFU/mL) is prepared.
-
Inoculation: An equal volume of the bacterial suspension is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound and equisetin, while structurally similar, exhibit distinct primary biological activities. This compound shows significant promise as an anti-prostate cancer agent through its targeted effects on the PI3K/Akt and DR5 signaling pathways. In contrast, equisetin demonstrates a broader range of activities, including potent antibacterial, antifungal, and herbicidal effects, with a unique host-acting mechanism against intracellular bacteria. The available data suggests that the stereochemistry at the C-5' position plays a critical role in determining the primary biological target of these molecules. Further direct comparative studies are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metabolites With Cytotoxic Activities From the Mangrove Endophytic Fungus Fusarium sp. 2ST2 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Equisetin Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epiequisetin and Equisetin: Unraveling Structural and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiequisetin and equisetin, two fungal secondary metabolites produced by species of Fusarium, represent a compelling case study in stereochemical influence on biological activity. As epimers, they share an identical molecular formula and connectivity but differ in the three-dimensional arrangement of a single chiral center. This subtle structural distinction leads to nuanced, and in some cases, profoundly different, biological outcomes. This guide provides a comprehensive comparison of their structural properties, biological activities, and the experimental methodologies used to differentiate and characterize them, with a focus on their potential as therapeutic agents.
Structural Differences
This compound and equisetin are stereoisomers, specifically epimers, with the sole structural difference being the stereochemistry at the C5' position of the N-methylserine-derived tetramic acid ring. Both compounds possess the molecular formula C₂₂H₃₁NO₄ and a molecular weight of 373.5 g/mol .[1][2] The decalin core structure remains identical in both molecules.
Below is a diagram illustrating the structural relationship and the key stereochemical difference between the two molecules.
Caption: Structural relationship between Equisetin and this compound, highlighting their epimeric nature at the C5' position.
Comparative Biological Activity
While structurally very similar, this compound and equisetin exhibit distinct biological activity profiles. The available data suggests that their different three-dimensional shapes lead to differential interactions with biological targets.
| Biological Activity | This compound | Equisetin | Reference |
| Anti-Cancer Activity | Potent inhibitor of prostate cancer cell proliferation with an IC₅₀ of 4.43 ± 0.24 μM in PC-3 cells.[3] | Data not available | [3] |
| HIV-1 Integrase Inhibition | Reported as an inhibitor of HIV-integrase, but quantitative data (IC₅₀) is not readily available in comparative studies.[4] | Known inhibitor of HIV-1 integrase. | |
| Phytotoxicity | Suppresses germination and inhibits the growth of various monocotyledonous and dicotyledonous seeds at concentrations of 2.5–10 μg/ml. | Suppresses germination and inhibits the growth of various monocotyledonous and dicotyledonous seeds at concentrations of 2.5–10 μg/ml. |
Signaling Pathways
A significant finding in the study of this compound is its ability to induce apoptosis in prostate cancer cells through the PI3K/Akt signaling pathway and upregulation of Death Receptor 5 (DR5).
Caption: Proposed signaling pathway for this compound-induced apoptosis in prostate cancer cells.
Experimental Protocols
Isolation and Purification of this compound and Equisetin
The following protocol is a summary of the methodology described by Wheeler et al. (1999) for the isolation and separation of this compound and equisetin from Fusarium species.
References
- 1. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Epiequisetin vs. Other PI3K Inhibitors: A Comparative Guide for Cancer Research
A detailed analysis of Epiequisetin in the context of established Phosphoinositide 3-Kinase (PI3K) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for preclinical evaluation. This guide includes comparative efficacy data, detailed experimental protocols, and visualizations of the PI3K signaling pathway and experimental workflows.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy.[2][3] This has led to the development of numerous PI3K inhibitors, which can be broadly classified into pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[4][5] This guide provides a comparative analysis of this compound, a novel PI3K pathway inhibitor, against established PI3K inhibitors such as the pan-PI3K inhibitors Buparlisib and Copanlisib, and the PI3Kα-specific inhibitor Alpelisib.
The PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action
The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, a key downstream effector, which in turn phosphorylates a multitude of substrates to regulate diverse cellular functions. A critical negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3. PI3K inhibitors function by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and inhibiting downstream signaling.
Comparative In Vitro Efficacy of PI3K Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other PI3K inhibitors across various cancer cell lines, providing a basis for comparing their anti-proliferative activity.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| LNCaP | Prostate Cancer | >10 µM |
| 22Rv1 | Prostate Cancer | >10 µM |
| DU145 | Prostate Cancer | 7.28 ± 0.51 µM |
| PC-3 | Prostate Cancer | 4.43 ± 0.24 µM |
Table 2: Comparative IC50 Values of PI3K Inhibitors in Various Cancer Cell Lines
| Inhibitor | Class | Cell Line | Cancer Type | IC50 (nM) |
| Alpelisib | PI3Kα-specific | KPL4 | Breast Cancer | ~100 |
| HCC1954 | Breast Cancer | ~200 | ||
| T47D | Breast Cancer | ~500 | ||
| MCF7 | Breast Cancer | 430 - 600 | ||
| Kasumi-1 | Leukemia | 440 | ||
| Buparlisib | Pan-PI3K | U87MG | Glioblastoma | 1000 - 2000 |
| A2780 | Ovarian Cancer | 100 - 700 | ||
| MM.1S | Multiple Myeloma | <1000 | ||
| A204 | Rhabdomyosarcoma | ~560 | ||
| Copanlisib | Pan-PI3K | KPL4 | Breast Cancer | 19 (mean for PIK3CA mutant lines) |
| T47D | Breast Cancer | 19 (mean for PIK3CA mutant lines) | ||
| BT20 | Breast Cancer | Induces apoptosis at 20-200 nM | ||
| HuCCT-1 | Cholangiocarcinoma | 147 | ||
| EGI-1 | Cholangiocarcinoma | 137 |
Preclinical In Vivo Efficacy
In vivo studies using animal models are crucial for evaluating the therapeutic potential of drug candidates. The following table summarizes available preclinical in vivo data for this compound and other PI3K inhibitors.
Table 3: Comparative In Vivo Efficacy of PI3K Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Prostate Cancer (PC-3) | Nude mice | 10-20 mg/kg, i.p. | Significant inhibition of tumor progression |
| Alpelisib | Breast Cancer (PIK3CA mutant) | Rodent xenografts | 270 mg/day | Dose-dependent anti-tumor efficacy |
| Buparlisib | Ovarian Cancer (A2780) | Nude mice | 30, 60, or 100 mg/kg, p.o. | Complete inhibition of pAkt at all doses |
| Copanlisib | Breast Cancer (KPL4) | Athymic nude rats | 0.5, 1, 3, 6 mg/kg, i.v. | 77%, 84%, 99%, and 100% TGI, respectively |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for rigorous scientific research. Below are methodologies for key experiments cited in this guide.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K.
Objective: To measure the IC50 of an inhibitor against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (this compound and other PI3K inhibitors)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a multi-well plate, add the test compound dilutions.
-
Add the PI3K enzyme and the PIP2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K signaling pathway.
Objective: To determine the effect of an inhibitor on the phosphorylation of AKT and other downstream effectors of the PI3K pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. Normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer drugs in a living organism.
Objective: To evaluate the in vivo anti-tumor efficacy of a PI3K inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Analyze the tumor growth curves and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
This guide provides a comparative overview of this compound and other prominent PI3K inhibitors, supported by quantitative data and detailed experimental protocols. The available data suggests that this compound exhibits anti-proliferative activity in prostate cancer cells by inhibiting the PI3K/Akt signaling pathway. However, further studies are required to establish its efficacy and selectivity profile across a broader range of cancer types and to directly compare its performance against other PI3K inhibitors in head-to-head preclinical and clinical studies. The provided methodologies offer a framework for conducting such comparative investigations, which will be crucial in determining the potential of this compound as a novel therapeutic agent in cancer treatment.
References
Validating Epiequisetin Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound like Epiequisetin engages its intended molecular target within the complex cellular environment is a critical step in preclinical development. This compound, a tetramic acid derivative isolated from the marine fungus Fusarium equiseti, has demonstrated anti-cancer properties, notably in prostate cancer cells, by modulating key signaling pathways involved in proliferation, apoptosis, and migration.[1] This guide provides a detailed comparison of three widely used methods for validating the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-Western), and the In-Cell Western (ICW) assay.
While this compound has been shown to inhibit HIV-1 integrase, its anti-cancer effects are linked to the modulation of the PI3K/Akt signaling pathway and the induction of apoptosis through the upregulation of Death Receptor 5 (DR5).[1] Specifically, this compound treatment leads to an increase in DR5 mRNA and protein levels, activating the caspase-8-induced apoptosis pathway.[1] This suggests that DR5 is a key player in the mechanism of action of this compound. Therefore, this guide will focus on validating the engagement of this compound with DR5 as a putative target.
Comparison of Target Engagement Validation Methods
The selection of an appropriate assay for validating target engagement depends on several factors, including the nature of the target protein, the availability of specific antibodies, the desired throughput, and the specific biological question being addressed. The following table summarizes the key characteristics of CETSA, IP-Western, and ICW for validating this compound's engagement with its putative target, DR5.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Western Blot (IP-Western) | In-Cell Western (ICW) |
| Principle | Ligand binding alters the thermal stability of the target protein.[2][3] | An antibody enriches the target protein from a cell lysate, and the co-precipitation of the drug-target complex is detected. | Direct immunofluorescent detection of target protein levels in fixed and permeabilized cells in a microplate format. |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response. | Presence and intensity of a band on a Western blot corresponding to the target protein. | Fluorescence intensity. |
| Throughput | Medium to High | Low to Medium | High |
| Requirement for Specific Antibody | Yes (for detection) | Yes (for immunoprecipitation and detection) | Yes (for detection) |
| Indication of Direct Binding | Strong | Strong | Indirect (quantifies protein levels) |
| Cellular Context | Intact cells or cell lysates | Cell lysates | Intact cells (fixed) |
| Quantitative | Semi-quantitative to Quantitative | Semi-quantitative | Quantitative |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for CETSA, IP-Western, and ICW, adapted for validating the engagement of this compound with its putative target, DR5, in prostate cancer cells (e.g., PC-3).
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, DR5, making it more resistant to heat-induced denaturation.
-
Cell Culture and Treatment: Culture PC-3 cells to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours) to allow for drug uptake and potential upregulation of DR5.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentrations for all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for DR5.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble DR5 protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Immunoprecipitation-Western Blot (IP-Western) Protocol
This method aims to pull down the DR5 protein and detect if this compound is bound to it, providing direct evidence of interaction.
-
Cell Culture and Treatment: Culture and treat PC-3 cells with this compound or a vehicle control as described for CETSA.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysates to reduce non-specific binding. Incubate the lysates with an anti-DR5 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against DR5 to confirm the immunoprecipitation of the target protein. To detect the interaction with this compound, a specific antibody against this compound would be ideal but is often not available. An alternative is to use techniques like mass spectrometry on the pulled-down complex to identify the presence of the compound.
In-Cell Western (ICW) Assay Protocol
The ICW assay is a high-throughput method to quantify changes in protein levels within cells in a microplate format, which is useful for assessing the this compound-induced upregulation of DR5.
-
Cell Seeding: Seed PC-3 cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for the desired time period.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for DR5. Subsequently, incubate with a fluorescently labeled secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) with a different fluorescent label can be used for normalization.
-
Imaging and Analysis: Scan the plate using a compatible imager. The fluorescence intensity in each well is proportional to the amount of DR5 protein. Normalize the DR5 signal to the housekeeping protein signal to account for variations in cell number.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from each experimental approach for validating this compound's engagement with DR5.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Temperature (°C) | Soluble DR5 (Vehicle Control, Normalized Intensity) | Soluble DR5 (10 µM this compound, Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 | 0.75 |
| 60 | 0.20 | 0.45 |
| 65 | 0.05 | 0.20 |
| 70 | 0.01 | 0.05 |
Interpretation: The data shows that in the presence of this compound, a higher fraction of DR5 remains soluble at elevated temperatures, indicating thermal stabilization upon binding.
Table 2: Immunoprecipitation-Western Blot (IP-Western) Data
| Lane | Description | Expected Band (at ~48 kDa for DR5) |
| 1 | Input (Vehicle Control) | Present |
| 2 | IP: anti-DR5 (Vehicle Control) | Present (Enriched) |
| 3 | Input (10 µM this compound) | Present |
| 4 | IP: anti-DR5 (10 µM this compound) | Present (Enriched) |
| 5 | IP: IgG Control | Absent |
Interpretation: Successful immunoprecipitation of DR5 is observed. While this confirms the presence of the target, direct interaction with this compound would ideally be confirmed by mass spectrometry of the immunoprecipitated complex.
Table 3: In-Cell Western (ICW) Assay Data
| This compound Concentration (µM) | Normalized DR5 Fluorescence Intensity (Arbitrary Units) |
| 0 (Vehicle) | 100 |
| 0.1 | 120 |
| 1 | 180 |
| 10 | 250 |
| 100 | 260 |
Interpretation: The data demonstrates a dose-dependent increase in DR5 protein levels upon treatment with this compound, consistent with the compound's known effect on DR5 expression.
Visualizations
To further clarify the experimental workflows and the biological context of this compound's action, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Immunoprecipitation-Western Blot (IP-Western).
Conclusion
Validating the engagement of this compound with its cellular target(s) is essential for understanding its mechanism of action and advancing its development as a potential therapeutic agent. CETSA, IP-Western, and In-Cell Western assays each provide valuable, albeit different, insights into this interaction. CETSA offers a robust method to confirm direct binding in a cellular context by measuring changes in protein stability. IP-Western provides a classic approach to demonstrate a direct interaction, especially when coupled with mass spectrometry. The In-Cell Western assay is a powerful high-throughput technique for quantifying the downstream effects on target protein expression. The choice of method will depend on the specific research question and available resources. A combination of these approaches can provide a comprehensive validation of this compound's target engagement in cells.
References
- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unmasking Epiequisetin's Cellular Allies: A Comparative Guide to Target Deconvolution Strategies
For researchers, scientists, and drug development professionals, identifying the cellular targets of a bioactive compound like Epiequisetin is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of key target deconvolution methodologies, offering insights into their principles, experimental protocols, and data outputs. By understanding the strengths and limitations of each approach, researchers can select the most suitable strategy to elucidate the molecular interactions of this compound and other promising natural products.
This compound, a fungal metabolite, has demonstrated compelling biological activities, including potential anti-cancer properties. Preliminary studies suggest its involvement in critical cellular signaling pathways, such as the PI3K/Akt pathway, which governs cell growth, proliferation, and survival. However, a complete understanding of its direct molecular targets remains elusive. Target deconvolution aims to bridge this knowledge gap by identifying the specific proteins or other biomolecules with which a compound interacts to exert its effects.
This guide explores three prominent target deconvolution techniques: Affinity Purification-Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and Gene Expression Profiling via Microarray. Each method offers a unique lens through which to view the complex interplay between a small molecule and the cellular proteome.
Method Comparison at a Glance
| Method | Principle | Key Advantages | Key Limitations | Typical Throughput |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized this compound is used to "fish" for interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry. | Directly identifies physical binding partners. High specificity. | Requires chemical modification of this compound, which may alter its binding properties. Can miss transient or weak interactions. Potential for non-specific binding. | Moderate to High |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon this compound binding. Ligand binding typically stabilizes a protein against heat-induced denaturation. | Label-free approach, using the unmodified compound. Can be performed in intact cells, providing a more physiological context. Captures both direct and indirect targets. | Indirectly infers binding. May not be suitable for all proteins. Requires specialized equipment and data analysis. | High |
| Gene Expression Profiling (Microarray) | Measures changes in mRNA levels across the genome in response to this compound treatment. | Provides a global view of the cellular response to the compound. Can identify affected pathways and downstream effects. | Does not directly identify the primary binding target. Changes in gene expression can be indirect or delayed. Requires validation with other methods. | High |
In-Depth Methodologies and Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to directly identify proteins that physically interact with a small molecule.[1][2][3] The core principle involves immobilizing the compound of interest (the "bait") onto a solid support and using it to capture interacting proteins ("prey") from a cell lysate.
Experimental Protocol:
-
Probe Synthesis: Synthesize an this compound analog containing a linker arm and a reactive group for immobilization (e.g., biotin or an amine-reactive ester). It is crucial to ensure that the modification does not significantly impair the bioactivity of this compound.
-
Immobilization: Covalently attach the this compound probe to a solid support, such as agarose or magnetic beads.
-
Cell Lysis and Lysate Preparation: Culture relevant cells (e.g., prostate cancer cell lines) and prepare a cell lysate under non-denaturing conditions to preserve protein interactions.
-
Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for the formation of this compound-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or a denaturing agent.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and prepared for mass spectrometry analysis.[4][5]
-
Mass Spectrometry and Data Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the captured proteins.
Expected Data for this compound: A successful AP-MS experiment would yield a list of proteins that bind to the immobilized this compound. Based on existing knowledge, one might expect to identify components of the PI3K/Akt signaling pathway, such as PI3K subunits or downstream effectors, as potential direct targets.
Thermal Proteome Profiling (TPP)
TPP is a label-free method that assesses the thermal stability of thousands of proteins simultaneously in a cellular context. The binding of a ligand, such as this compound, can alter the melting temperature of its target protein, providing an indirect measure of engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat them with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Lysis and Soluble Fraction Collection: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.
-
Protein Digestion and Labeling: Digest the soluble proteins from each temperature point with trypsin. The resulting peptides are then labeled with isobaric tags (e.g., TMT) to allow for multiplexed quantitative analysis.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: The abundance of each protein at different temperatures is quantified. Melting curves are generated for each protein in both the treated and control samples. A shift in the melting curve indicates a change in protein stability upon this compound binding, suggesting a potential interaction.
Expected Data for this compound: TPP analysis would generate melting curves for thousands of proteins. Proteins in the PI3K/Akt pathway that are stabilized (show a rightward shift in their melting curve) in the presence of this compound would be considered strong candidates for direct or indirect targets.
Gene Expression Profiling (Microarray)
Gene expression profiling provides a snapshot of the transcriptional changes that occur in a cell upon treatment with a compound. By identifying which genes are up- or down-regulated, researchers can infer the cellular pathways affected by this compound.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
RNA Extraction: Isolate total RNA from the treated and control cells. The quality and integrity of the RNA are crucial for reliable results.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: Combine the labeled cDNA from the treated and control samples and hybridize them to a microarray chip containing thousands of known gene probes.
-
Scanning and Image Analysis: Scan the microarray chip at two different wavelengths to detect the fluorescence from each dye. The intensity of the fluorescence at each spot corresponds to the amount of hybridized cDNA and, therefore, the expression level of that gene.
-
Data Analysis: The raw data is normalized to account for experimental variations. Statistical analysis is then performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups. Pathway analysis tools can be used to identify biological pathways that are enriched with these differentially expressed genes.
Expected Data for this compound: A microarray experiment would generate a list of genes whose expression is altered by this compound. Given its known effects, it is plausible that genes downstream of the PI3K/Akt signaling pathway, such as those involved in cell cycle progression and apoptosis, would be differentially expressed.
This compound and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Studies have shown that this compound can inhibit the proliferation of prostate cancer cells and induce apoptosis, and these effects are associated with the modulation of the PI3K/Akt pathway.
Conclusion
The deconvolution of a natural product's target is a multifaceted challenge that often requires an integrated approach. Affinity Purification-Mass Spectrometry provides direct evidence of physical binding, while Thermal Proteome Profiling offers a label-free, in-cell perspective on target engagement. Gene Expression Profiling, on the other hand, reveals the downstream functional consequences of target modulation.
For a comprehensive understanding of this compound's mechanism of action, a combination of these methods is recommended. For instance, candidate targets identified by AP-MS or TPP could be validated by examining the expression of their downstream genes using microarrays. Conversely, pathway analysis from microarray data can help prioritize candidate targets for further investigation with direct binding assays. By leveraging the complementary strengths of these powerful techniques, researchers can accelerate the journey of promising natural products like this compound from the laboratory to the clinic.
References
- 1. fiveable.me [fiveable.me]
- 2. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Unmasking Unintended Liaisons: A Comparative Guide to Screening for Off-Target Interactions of Epiequisetin
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions is paramount to ensuring its safety and efficacy. This guide provides a comparative overview of robust experimental strategies for identifying off-target interactions of Epiequisetin, a fungal metabolite with promising anti-cancer and antiviral properties.
This compound, an epimer of Equisetin, has demonstrated on-target activity against HIV-1 integrase and, more recently, has been shown to suppress prostate cancer cell proliferation through inhibition of the PI3K/Akt signaling pathway and induction of apoptosis via the DR5 signaling pathway.[1] While these on-target effects are promising, a thorough investigation of potential off-target interactions is a critical step in its preclinical development to mitigate unforeseen side effects.
This guide outlines and compares several state-of-the-art methodologies for comprehensive off-target screening. We also present detailed experimental protocols and hypothetical data to illustrate the expected outcomes of such a screening cascade.
Comparative Analysis of Off-Target Screening Methodologies
Choosing the right screening method depends on various factors, including the stage of drug development, available resources, and the specific questions being addressed. Below is a comparison of key experimental approaches for identifying this compound's off-target profile. For the purpose of this comparison, we will consider two comparator compounds: Equisetin , the more studied stereoisomer of this compound, and a well-characterized PI3K inhibitor (e.g., Alpelisib) to serve as a control for on-target pathway engagement.
| Methodology | Principle | Throughput | Strengths | Limitations | Ideal Application |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized this compound is used as bait to capture interacting proteins from cell lysates. Bound proteins are eluted and identified by mass spectrometry. | Low to Medium | - Identifies direct binding partners. - Provides information on binding affinity. | - May miss transient or weak interactions. - Prone to false positives from non-specific binding. | Initial discovery of direct off-targets in a complex proteome. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, leading to a higher melting temperature. | Medium to High | - Confirms target engagement in a cellular context. - Can be adapted for high-throughput screening. | - Indirectly measures binding. - Not all binding events lead to a significant thermal shift. | Validating direct targets and identifying downstream effects on protein stability. |
| Proteome Microarrays | This compound is screened against a large collection of purified human proteins spotted on a microarray to identify direct binding events. | High | - Massively parallel screening of thousands of proteins. - Provides a broad overview of the interaction landscape. | - Proteins are not in their native cellular environment. - Can be expensive. | Broad, unbiased screening for novel off-targets early in development. |
| Kinase Panel Screening | This compound is tested against a panel of purified kinases to assess its inhibitory activity. | High | - Specifically addresses a common class of off-targets. - Provides quantitative IC50 values. | - Limited to the kinases included in the panel. - Does not assess non-kinase off-targets. | Assessing the selectivity of this compound against the human kinome. |
Experimental Protocols
Below are detailed protocols for the key experiments discussed.
Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an this compound analog with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without disrupting its core pharmacophore.
-
Immobilization: Covalently couple the this compound analog to activated sepharose beads. A control column with the linker and no compound should also be prepared.
-
Lysate Preparation: Culture and harvest prostate cancer cells (e.g., PC-3). Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-coupled and control beads. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a denaturing buffer or by competing with free this compound.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify their identities and relative abundance compared to the control.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact prostate cancer cells (e.g., PC-3) with this compound (at various concentrations) or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry for proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.
Visualizing the Screening Workflow and Biological Pathways
To better illustrate the experimental design and the known biological context of this compound, the following diagrams have been generated.
Caption: A proposed experimental workflow for the identification and validation of this compound's off-target interactions.
Caption: this compound's known on-target effects on the PI3K/Akt and DR5 signaling pathways in prostate cancer cells.
Hypothetical Data Summary
The following table presents a hypothetical summary of results from the proposed screening cascade, comparing this compound with Equisetin and a known PI3K inhibitor.
| Target/Off-Target | This compound | Equisetin | PI3K Inhibitor | Method of Identification | Potential Implication |
| PIK3CA (PI3Kα) | IC50: 0.5 µM | IC50: 1.2 µM | IC50: 0.05 µM | Kinase Panel, CETSA | On-target activity |
| HIV-1 Integrase | IC50: 0.2 µM | IC50: 0.15 µM | > 100 µM | Literature | On-target activity |
| DR5 | EC50: 1.5 µM | EC50: 3.8 µM | > 100 µM | CETSA, Cellular Assays | On-target activity |
| GSK3β | IC50: 5.2 µM | IC50: 15.1 µM | > 100 µM | Kinase Panel, AC-MS | Off-target, potential for neurological side effects |
| HSP90 | Binding confirmed | No binding | No binding | Proteome Microarray, CETSA | Off-target, potential for broad cellular effects |
| CYP3A4 | Moderate Inhibition | Weak Inhibition | No Inhibition | Biochemical Assay | Off-target, potential for drug-drug interactions |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results are required to confirm the off-target profile of this compound.
By employing a multi-pronged screening strategy as outlined in this guide, researchers can build a comprehensive profile of this compound's molecular interactions. This knowledge is indispensable for guiding lead optimization, predicting potential toxicities, and ultimately advancing the development of safer and more effective therapeutics.
References
Epiequisetin Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Epiequisetin, a novel anti-cancer agent, with other inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Understanding the selectivity of a compound is critical for predicting its potential on-target efficacy and off-target side effects. While direct, comprehensive cross-reactivity data for this compound is not yet publicly available, this guide utilizes data from well-characterized PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and Gedatolisib (PF-05212384), to illustrate the principles and importance of cross-reactivity profiling.
This compound, a tetramic acid derivative isolated from the marine fungus Fusarium equiseti, has demonstrated promising anti-prostate cancer activity. Its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway and the activation of the DR5-mediated apoptotic pathway. To provide a framework for evaluating the selectivity of this compound, this guide presents a comparative analysis of related compounds against a broad panel of kinases.
Comparative Kinase Selectivity
The following tables summarize the available kinase selectivity data for the comparator PI3K/mTOR inhibitors, Pictilisib and Gedatolisib. This data is typically generated through large-scale kinase screening assays, such as KINOMEscan™, which assess the binding affinity of a compound against hundreds of kinases. A more selective compound will show high affinity for its intended target(s) and low affinity for other kinases.
Table 1: Kinase Selectivity Profile of Pictilisib (GDC-0941)
Data derived from a KINOMEscan™ assay screening against 468 kinases.
| Target Kinase Family | Highly Potent Inhibition (Kd < 100 nM) | Moderately Potent Inhibition (Kd 100-1000 nM) | Low to No significant Inhibition (Kd > 1000 nM) |
| PI3K Family | PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ | - | Other lipid kinases |
| Tyrosine Kinases (TK) | - | SRC, FLT3, LYN | Majority of other TKs |
| Serine/Threonine Kinases (STE, TKL, CAMK, AGC, CMGC) | - | - | Majority of other Ser/Thr kinases |
| Atypical Kinases | - | - | Majority of atypical kinases |
Table 2: Kinase Selectivity Profile of Gedatolisib (PF-05212384)
Data indicates high potency against all Class I PI3K isoforms and mTOR, with selectivity against a panel of 234 other kinases.
| Target Kinase | IC50 (nM) | Off-Target Kinases (Select Panel of 234) | IC50 (µM) |
| PI3Kα | 0.4 | Majority of kinases screened | >10 |
| PI3Kβ | 6.0 | ||
| PI3Kγ | 5.4 | ||
| PI3Kδ | 6.0 | ||
| mTOR | 1.6 |
Signaling Pathway Context
This compound and the comparator compounds exert their effects by modulating the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Accurate assessment of a compound's cross-reactivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used in kinase inhibitor profiling.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cultured cells (e.g., prostate cancer cell line PC-3)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies, detection reagents)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Wash: Harvest the cells and wash them with PBS to remove any unbound compound.
-
Heat Shock: Resuspend the cell pellets in PBS and aliquot into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Prepare the samples for SDS-PAGE by adding sample buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-Akt).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. While this compound shows promise as a PI3K/Akt pathway inhibitor, a comprehensive assessment of its selectivity against the human kinome is essential for its continued development. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to characterize the selectivity and off-target effects of this compound and other novel kinase inhibitors. A thorough understanding of a compound's interaction with a wide range of cellular targets will ultimately lead to the development of safer and more effective cancer therapies.
Epiequisetin: A Novel Player in PI3K Pathway Inhibition for Cancer Research
For Immediate Release
In the competitive landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical target for therapeutic intervention. A recent study has brought a novel compound, 5'-epiequisetin, into the spotlight, demonstrating its ability to suppress the proliferation of prostate cancer cells through the inhibition of the PI3K/Akt signaling pathway. This guide provides a comparative analysis of Epiequisetin against established PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential, supported by experimental data and detailed protocols.
Comparative Analysis of PI3K Inhibitors
The efficacy of a PI3K inhibitor can be assessed at both a biochemical level (direct inhibition of the PI3K enzyme) and a cellular level (effect on cancer cell proliferation). The following tables provide a comparative summary of this compound and other well-characterized PI3K inhibitors.
Biochemical Potency
Biochemical assays measure the direct inhibitory effect of a compound on the activity of specific PI3K isoforms. This data is crucial for understanding the selectivity and potency of an inhibitor.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | Not Specified | Data not available | Data not available | Data not available | Data not available |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[1][2] | 33[1][2] | 75[1] | 3 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Alpelisib (BYL719) | Isoform-specific (α) | 5 | 1200 | 250 | 290 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Anti-proliferative Activity in PC-3 Prostate Cancer Cells
The PC-3 prostate cancer cell line, which harbors a PTEN loss leading to constitutive activation of the PI3K pathway, is a relevant model for studying the efficacy of PI3K inhibitors.
| Inhibitor | Type | IC50 in PC-3 cells (µM) |
| This compound | PI3K/Akt Pathway Inhibitor | 4.43 |
| Pictilisib (GDC-0941) | Pan-PI3K | 0.28 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | Reduces p-Akt levels; specific IC50 for cell viability not available |
| Buparlisib (BKM120) | Pan-PI3K | 5.34 |
| Alpelisib (BYL719) | Isoform-specific (α) | Data not available |
IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of PC-3 cells by 50%.
PI3K Signaling Pathway and Inhibition
The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers. PI3K inhibitors block this pathway, leading to the suppression of tumor growth.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Experimental Methodologies
To rigorously assess the inhibitory effect of a compound on the PI3K pathway, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the PI3K inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-Akt
This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in phosphorylated Akt (p-Akt) levels indicates inhibition of the PI3K pathway.
Protocol:
-
Cell Treatment and Lysis: Treat PC-3 cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Caption: A generalized workflow for Western Blot analysis.
Conclusion
The emergence of this compound as a PI3K pathway inhibitor presents an exciting new avenue for cancer research. While its biochemical potency and isoform selectivity are yet to be fully elucidated, its demonstrated anti-proliferative activity in prostate cancer cells positions it as a promising lead compound. Further investigation, including direct comparative studies with clinically relevant PI3K inhibitors and in vivo efficacy models, will be crucial in determining its therapeutic potential. This guide provides a foundational comparison to aid researchers in contextualizing the significance of this novel compound in the broader field of PI3K-targeted cancer therapy.
References
Safety Operating Guide
Proper Disposal of Epiequisetin: A Guide for Laboratory Professionals
For research use only. Not intended for human or veterinary use.
This document provides a comprehensive guide to the proper disposal procedures for Epiequisetin, a fungal metabolite and inhibitor of HIV-1 integrase. Due to the limited availability of specific safety and toxicity data, this compound and any associated waste must be handled as hazardous chemical waste. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding its handling and disposal requirements.
| Property | Value |
| CAS Number | 255377-45-8 |
| Molecular Formula | C₂₂H₃₁NO₄ |
| Molecular Weight | 373.5 g/mol [1] |
| Appearance | Light tan to tan solid[2] |
| Purity | >95% by HPLC[2] |
| Long Term Storage | -20°C[2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[2] |
Disposal Procedures
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal of Unused this compound (Solid)
-
Do not dispose of solid this compound in the regular trash.
-
Ensure the original container is securely sealed.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for collection by your institution's licensed hazardous waste disposal service.
Disposal of this compound Solutions
-
Do not dispose of this compound solutions down the drain, given its phytotoxic nature and poor water solubility.
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste: this compound" and list the solvent(s) and approximate concentration.
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for collection by your institution's licensed hazardous waste disposal service.
Disposal of Contaminated Labware and Materials
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels) should be collected in a dedicated, sealed plastic bag or container.
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol) in a fume hood. The solvent rinse should be collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Label all contaminated waste containers as "Hazardous Waste: this compound Contaminated Material".
-
Dispose of these containers through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
As this document focuses on disposal, no experimental protocols are cited. The information is based on product data sheets and general laboratory safety guidelines. Always consult your institution's specific safety and disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
